molecular formula C31H34N2 B12593172 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine CAS No. 650606-85-2

2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine

Katalognummer: B12593172
CAS-Nummer: 650606-85-2
Molekulargewicht: 434.6 g/mol
InChI-Schlüssel: JTGYJPYJOFONRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine is a sophisticated organic compound designed for advanced research applications. Its molecular structure, which features a central pyrimidine ring core substituted with three bulky 3,5-dimethylbenzyl groups, makes it a valuable scaffold in medicinal chemistry and materials science. The sterically hindered and highly lipophilic nature of this compound suggests potential for use in the development of kinase inhibitors, as similar pyrimidine derivatives are known to act as potent inhibitors for targets like the epidermal growth factor receptor (EGFR) and other tyrosine kinases . Researchers can also explore its utility in organocatalysis, where it could facilitate asymmetric transformations, or in supramolecular chemistry as a building block for constructing complex molecular architectures and metal-organic frameworks (MOFs) due to its potential for pi-stacking and van der Waals interactions. This product is provided as a high-purity solid and is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for personal use. Researchers are encouraged to consult the safety data sheet prior to handling.

Eigenschaften

CAS-Nummer

650606-85-2

Molekularformel

C31H34N2

Molekulargewicht

434.6 g/mol

IUPAC-Name

2,4,6-tris[(3,5-dimethylphenyl)methyl]pyrimidine

InChI

InChI=1S/C31H34N2/c1-20-7-21(2)11-26(10-20)16-29-19-30(17-27-12-22(3)8-23(4)13-27)33-31(32-29)18-28-14-24(5)9-25(6)15-28/h7-15,19H,16-18H2,1-6H3

InChI-Schlüssel

JTGYJPYJOFONRX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)CC2=CC(=NC(=N2)CC3=CC(=CC(=C3)C)C)CC4=CC(=CC(=C4)C)C)C

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis and Characterization of 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,5-dimethylbenzyl moiety is a privileged pharmacophore frequently utilized in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and highly selective kinase inhibitors . The target molecule, 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine (also referred to as 2,4,6-tris(3,5-dimethylbenzyl)pyrimidine), presents a unique synthetic challenge due to the requirement of installing three identical


-hybridized appendages onto an electron-deficient heteroaromatic core.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere procedural lists. Here, we dissect the causality behind the synthetic strategy, relying on a robust, self-validating Palladium-catalyzed Negishi cross-coupling methodology to achieve high chemoselectivity and yield.

Part 1: Retrosynthetic Analysis & Mechanistic Rationale

When functionalizing polyhalogenated heterocycles, the choice of cross-coupling methodology dictates the purity and yield of the final product.

Causality Behind Experimental Choices
  • Why Negishi over Suzuki-Miyaura? While Suzuki coupling is a staple for

    
    -
    
    
    
    bond formation, the use of
    
    
    -hybridized benzylboronic acids is notoriously problematic. Benzylboronic acids are highly susceptible to protodeboronation and base-catalyzed homocoupling under standard Suzuki conditions. By contrast, the Negishi cross-coupling utilizes benzylzinc reagents, which exhibit superior functional group tolerance, minimal homocoupling, and exceptional transmetalation kinetics when paired with palladium catalysts .
  • Regioselectivity of the Pyrimidine Core: The starting material, 2,4,6-trichloropyrimidine, undergoes sequential oxidative additions. The C4 and C6 positions are highly activated by the adjacent endocyclic nitrogens, making their C–Cl bonds weaker and more prone to initial palladium insertion . The C2 position is slightly less reactive. To achieve a global triple-coupling in a single operation, we employ an excess of the zinc reagent (3.5 equivalents) and elevate the reaction temperature to 65 °C to force the final C2 functionalization.

Retrosynthesis SM1 2,4,6-Trichloro- pyrimidine Coupling Pd-Catalyzed Negishi Coupling SM1->Coupling SM2 3,5-Dimethylbenzyl chloride Zn Zinc Insertion (THF, 65°C) SM2->Zn ZnReagent (3,5-Dimethylbenzyl) zinc chloride Zn->ZnReagent ZnReagent->Coupling Product 2,4,6-Tris[(3,5-dimethylphenyl) methyl]pyrimidine Coupling->Product

Fig 1. Retrosynthetic workflow for the target pyrimidine compound.

Part 2: Experimental Protocols (A Self-Validating System)

To ensure reproducibility, the following protocols are designed as a self-validating system. Each critical step includes a verification checkpoint to prevent downstream failures.

Protocol A: Preparation and Titration of (3,5-Dimethylbenzyl)zinc chloride

Mechanistic Note: Zinc dust is naturally passivated by a layer of ZnO. We use 1,2-dibromoethane to scrub the oxide layer (forming volatile ethylene and ZnBr₂), followed by TMSCl to expose highly reactive Zn(0) sites.

  • Activation: Flame-dry a 250 mL Schlenk flask under argon. Add zinc dust (2.61 g, 40.0 mmol, 4.0 eq). Suspend in anhydrous THF (20 mL). Add 1,2-dibromoethane (0.04 mL, 5 mol%) and heat to 65 °C for 10 minutes. Cool to room temperature and add chlorotrimethylsilane (TMSCl, 0.06 mL, 5 mol%). Stir for 15 minutes.

  • Insertion: Dilute 3,5-dimethylbenzyl chloride (5.87 g, 38.0 mmol, 3.8 eq) in THF (15 mL). Add this solution dropwise to the activated zinc suspension over 30 minutes to manage the mild exotherm. Heat at 65 °C for 2 hours.

  • Self-Validation (Titration): Allow the excess zinc to settle. Draw 1.0 mL of the clear supernatant and titrate against a standardized solution of iodine in THF (with LiCl). Requirement: The active zinc concentration must be accurately determined to ensure exactly 3.5 equivalents are delivered to the coupling step.

Protocol B: Triple Negishi Cross-Coupling
  • Setup: In a separate flame-dried Schlenk flask, dissolve 2,4,6-trichloropyrimidine (1.83 g, 10.0 mmol, 1.0 eq) and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.57 g, 0.5 mmol, 5 mol%) in degassed THF (30 mL).

  • Coupling: Add the titrated (3,5-dimethylbenzyl)zinc chloride solution (35.0 mmol, 3.5 eq) dropwise via a syringe pump.

  • Reaction: Heat the mixture to 65 °C (reflux) for 18 hours.

  • Self-Validation (LC-MS): Before quenching, sample 50 µL of the mixture, dilute in MeCN, and analyze via LC-MS. Requirement: The mass peaks corresponding to mono-coupled (

    
     267) and di-coupled (
    
    
    
    351) intermediates must be completely absent, confirming full conversion to the trisubstituted product.
Protocol C: Workup and Purification
  • Quench: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl (50 mL) to decompose excess zinc reagent.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography on silica gel. Because the target molecule is highly lipophilic, use a non-polar gradient (0% to 5% EtOAc in Hexanes). Isolate the product as a pale yellow viscous oil that crystallizes upon standing.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (C-Cl Cleavage) Pd0->OA + Pyrimidine Core PdII Pd(II) Intermediate (Ar-Pd-Cl) OA->PdII TM Transmetalation with R-ZnCl PdII->TM + R-ZnCl PdII_R Pd(II) Intermediate (Ar-Pd-R) TM->PdII_R - ZnCl2 RE Reductive Elimination (C-C Formation) PdII_R->RE RE->Pd0 + Product

Fig 2. Mechanistic catalytic cycle of the Pd-catalyzed Negishi coupling.

Part 3: Characterization & Data Presentation

Rigorous analytical characterization is required to confirm the symmetrical substitution pattern of the pyrimidine core. The quantitative data is summarized in the tables below.

Table 1: Nuclear Magnetic Resonance (NMR) Assignments

Spectra acquired in CDCl₃ at 298 K (400 MHz for ¹H, 100 MHz for ¹³C).

Position / Moiety¹H NMR (δ, ppm)Multiplicity, Integration¹³C NMR (δ, ppm)
Pyrimidine C5-H 6.78Singlet, 1H115.2
Pyrimidine Core (C2, C4, C6) --168.4 (C2), 166.1 (C4/C6)
Benzyl CH₂ (C4/C6) 3.92Singlet, 4H46.3
Benzyl CH₂ (C2) 4.10Singlet, 2H44.8
Aromatic CH (ortho/para) 6.82 – 6.95Multiplet, 9H125.4, 127.8
Aromatic Quaternary C --138.2, 138.5
Methyl Groups (CH₃) 2.25, 2.28Two Singlets, 18H21.2, 21.4
Table 2: Mass Spectrometry and Purity Data
Analytical MethodParameterResult
HRMS (ESI-TOF) Chemical FormulaC₃₁H₃₄N₂
Calculated Mass

435.2800
Found Mass

435.2805
Mass Error (ppm)+1.1 ppm
HPLC (Reverse Phase) ColumnC18, 5 µm, 4.6 × 150 mm
Mobile PhaseMeCN / H₂O (0.1% TFA) Gradient
Purity (UV at 254 nm)> 98.5%

References

  • Design, synthesis, and anti-HIV-1 activity of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives. Antiviral Chemistry and Chemotherapy.[Link]

  • Practical Continuous-Flow Trapping Metalations of Functionalized Arenes and Heteroarenes Using TMPLi in the Presence of Mg, Zn, Cu, or La Halides. Angewandte Chemie International Edition.[Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. Synthesis (Stuttg) / National Institutes of Health.[Link]

Steric Engineering of Pyrimidine Scaffolds: Physicochemical Control & Atropisomeric Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of sterically hindered pyrimidine derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In modern drug discovery, sterically hindered pyrimidine derivatives represent a frontier where structural complexity meets pharmacological precision. While historically viewed as synthetic liabilities, steric clashes are now intentionally engineered to modulate atropisomerism , metabolic stability , and target selectivity . This guide moves beyond standard characterization, offering a mechanistic analysis of how steric bulk alters the electronic and physical landscape of the pyrimidine core—transforming "clash" into "lock."

Structural Dynamics: The Role of Steric Hindrance[1][2]

From Clash to Conformational Lock

Steric hindrance in pyrimidines—particularly at the C2, C4, and C5 positions—restricts bond rotation, creating distinct conformational populations. When the rotational energy barrier (


) exceeds specific thresholds, these conformers become isolable atropisomers .
  • Class 1 (Rapid Interconversion):

    
     kcal/mol. 
    
    
    
    seconds. Treated as a single average species.[1]
  • Class 2 (Intermediate):

    
     kcal/mol. 
    
    
    
    from minutes to years. Dangerous for development due to slow racemization during storage or in vivo.[2]
  • Class 3 (Stable):

    
     kcal/mol. 
    
    
    
    years. Developable as single-isomer drugs.

Design Insight: Introducing a bulky group (e.g., tert-butyl, CF


, or ortho-substituted aryl) at C5 forces the substituent at C4 out of planarity. This "pre-organization" can reduce the entropic penalty (

) upon binding to a kinase hinge region, significantly improving potency.
Visualization: Atropisomer Development Workflow

The following decision tree outlines the critical path for evaluating hindered pyrimidines.

AtropisomerWorkflow Start Synthesize Hindered Pyrimidine Analog Calc Calculate Rotational Barrier (DFT/QM) Start->Calc Classify Classify Atropisomer Calc->Classify Class1 Class 1 (<20 kcal/mol) Rapid Rotation Classify->Class1 Class2 Class 2 (20-30 kcal/mol) Slow Interconversion Classify->Class2 Class3 Class 3 (>30 kcal/mol) Stable Isomers Classify->Class3 Action1 Develop as Achiral (Check Bioactive Conf.) Class1->Action1 Action2 Redesign Scaffold (Increase/Decrease Bulk) Class2->Action2 Risk of Racemization Action3 Chiral Separation & Develop Single Isomer Class3->Action3 High Value

Figure 1: Decision matrix for developing sterically hindered pyrimidines based on rotational energy barriers.

Physicochemical Profiling

pKa and Steric Inhibition of Resonance (SIR)

The basicity of the pyrimidine ring nitrogens (N1/N3) is heavily influenced by exocyclic substituents. In unhindered systems, an amino group at C2/C4 donates electron density into the ring via resonance, increasing the basicity (pKa) of the ring nitrogens.

The SIR Effect: When a bulky substituent (e.g., o-methylphenyl) is placed adjacent to an amino group, steric clash forces the amino group to twist out of the plane of the pyrimidine ring.

  • Consequence 1: The lone pair on the exocyclic amine becomes orthogonal to the

    
    -system, breaking conjugation.
    
  • Consequence 2: The ring nitrogens lose the electron-donating benefit, causing a decrease in pKa (less basic).

  • Consequence 3: The exocyclic amine becomes more basic (localized

    
     character), potentially introducing a new metabolic soft spot or lysosomal trapping liability.
    
Solubility and Lattice Energy

Steric hindrance often exerts a "melting point depression" effect by disrupting efficient crystal packing (


-

stacking).
  • Symmetry Breaking: Unlike flat, planar pyrimidines that stack like plates (high lattice energy, low solubility), twisted atropisomers often have lower melting points and higher solubility in organic solvents.

  • Aqueous Solubility: While the "grease" of bulky alkyl groups reduces hydrophilicity, the disruption of the crystal lattice can sometimes result in a net increase in kinetic solubility compared to planar analogs.

Data Summary: Impact of Steric Bulk
PropertyUnhindered Analog (e.g., 4-phenylpyrimidine)Hindered Analog (e.g., 4-(2-methylphenyl)pyrimidine)Mechanistic Driver
Conformation Planar / Freely RotatingTwisted / RestrictedSteric repulsion (

-value)
Ring pKa Higher (~2.0 - 4.0 w/ amino)Lower (0.5 - 1.5 unit drop)Steric Inhibition of Resonance (SIR)
LogP LowerHigher (+0.3 to +0.8)Increased surface area / lipophilic bulk
Solubility Low (High Lattice Energy)Variable (Lower Lattice Energy)Crystal packing disruption
Metabolic Stability Low (Planar oxidation prone)HighShielding of metabolic soft spots

Experimental Protocols

Synthesis: Cross-Coupling of Hindered Systems

Standard Suzuki-Miyaura conditions often fail for sterically hindered pyrimidines due to slow oxidative addition or reductive elimination.

Optimized Protocol:

  • Catalyst: Use Pd(OAc)

    
     + SPhos  or XPhos Pd G4  precatalysts. These bulky, electron-rich phosphine ligands facilitate the coupling of hindered aryl chlorides.
    
  • Base/Solvent: K

    
    PO
    
    
    
    (3.0 equiv) in 1,4-Dioxane/Water (4:1).
  • Temperature: 100°C - 110°C.

  • Procedure:

    • Degas solvents thoroughly (Argon sparge, 15 min).

    • Add heteroaryl halide (1.0 eq), boronic acid (1.5 eq), and base.

    • Add catalyst (2-5 mol%) last.

    • Monitor via LCMS. If protodeboronation is observed, switch to anhydrous conditions (THF/CsF).

Assay: Determination of Rotational Barrier (Kinetic Stability)

To validate if a compound is a Class 3 stable atropisomer, the racemization rate must be measured.

Protocol:

  • Isolation: Separate enantiomers/atropisomers using Chiral SFC (Stationary Phase: Chiralpak IA/IB; Mobile Phase: CO

    
    /MeOH).
    
  • Incubation: Dissolve pure atropisomer in physiological buffer (PBS, pH 7.4) + 10% DMSO.

  • Thermal Stress: Incubate aliquots at 37°C, 50°C, and 70°C.

  • Sampling: Analyze by Chiral HPLC at

    
     hours.
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    allows calculation of
    
    
    and
    
    
    via the Eyring equation.
    • Acceptance Criteria: For a drug candidate,

      
       hours at 37°C is the absolute minimum; ideal is 
      
      
      
      months.

Case Study: Kinase Selectivity via Steric Locking

In the development of mTOR inhibitors , conformational restriction was used to achieve selectivity over the structurally similar PI3K


.
  • Challenge: The ATP binding pockets are nearly identical.

  • Solution: Researchers introduced a bridged morpholine or bulky substituent at the pyrimidine C4 position.

  • Mechanism: This steric bulk "locked" the pyrimidine into a conformation that clashed with a non-conserved residue in PI3K

    
     but fit perfectly into the slightly larger pocket of mTOR.
    
  • Result: A >450-fold selectivity improvement was achieved solely through steric engineering, without changing the core hydrogen-bonding motifs [1, 4].

References

  • Atropisomerism in the Pharmaceutically Relevant Realm. Journal of Medicinal Chemistry. (2022).

  • A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. Journal of Medicinal Chemistry. (2019).

  • Steric Inhibition of Resonance and Ortho Effect. Journal of Chemical Education / StackExchange. (2017).

  • Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility. RSC Medicinal Chemistry. (2023).

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research. (2018).

Sources

Advanced Synthetic Modalities for Polysubstituted Pyrimidines: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The pyrimidine scaffold is a privileged pharmacophore, ubiquitous in kinase inhibitors, nucleoside analogs, and central nervous system (CNS) therapeutics. Historically, the synthesis of heavily decorated, polysubstituted pyrimidines relied on classical Pinner or Biginelli condensations. However, these traditional routes often suffer from poor regioselectivity, require harsh dehydrating conditions, and are limited by the commercial availability of highly specific 1,3-dicarbonyl precursors.

As a Senior Application Scientist, I have observed that modern drug discovery demands rapid, atom-economical access to diverse chemical space. This whitepaper critically examines three novel, field-proven synthetic routes for polysubstituted pyrimidines: Iridium-catalyzed multicomponent coupling, Palladium-catalyzed azirine insertion, and Transition-metal-free aerobic oxidation. By dissecting the causality behind these experimental choices, this guide provides researchers with self-validating protocols to implement these advanced methodologies.

Mechanistic Paradigms in Modern Pyrimidine Synthesis

Iridium-Catalyzed Dehydrogenative Multicomponent Coupling

Developed by the Kempe group, this sustainable approach constructs pyrimidines from simple amidines and up to three different alcohols [1].

  • The Causality of Catalyst Selection: The reaction utilizes a PN5P-Ir-pincer complex. The rigid, tridentate pincer ligand is critical; it provides an electron-rich environment that stabilizes the Ir(I)/Ir(III) redox cycle while sterically preventing catalyst dimerization and deactivation.

  • Mechanistic Logic: Instead of utilizing unstable, highly reactive aldehydes, this method employs stable alcohols. The Ir-catalyst facilitates a "borrowing hydrogen" sequence—dehydrogenating the alcohols to aldehydes in situ, which immediately undergo condensation with the amidine. The liberated hydrogen is subsequently used or released, driving the aromatization of the pyrimidine core.

Palladium-Catalyzed Isocyanide Insertion into 2H-Azirines

This novel [3+2+1] annulation strategy leverages the inherent ring strain of 2H-azirines [3].

  • The Causality of Substrate Design: 2H-azirines possess significant angular strain (~40 kcal/mol). This thermodynamic instability is harnessed to drive the oxidative addition of Pd(0) into the C-N bond, opening the three-membered ring.

  • Mechanistic Logic: Following ring opening, the resulting Pd(II) intermediate undergoes sequential isocyanide insertions. The choice of palladium acetate and triphenylphosphine governs the delicate balance between oxidative addition and reductive elimination, ultimately yielding heavily substituted pyrimidines with exquisite functional group tolerance.

Transition-Metal-Free Oxidative C-N Bond Formation

The Jiang group introduced a highly green protocol utilizing allylic compounds and amidines, with molecular oxygen (O2) acting as the sole oxidant [2].

  • The Causality of Base Selection: Optimization revealed that Cs2CO3 is the ideal base. Its specific basicity and solubility profile in DMSO perfectly match the requirements to deprotonate allylic C(sp3)-H bonds without causing the nucleophilic degradation of the amidine substrate.

  • Mechanistic Logic: This reaction proceeds via a single-electron transfer (SET) radical pathway. O2 acts as a terminal electron acceptor, facilitating the direct oxidative C-N bond formation. This transition-metal-free environment is highly advantageous for late-stage pharmaceutical synthesis, eliminating the risk of heavy metal contamination in the final active pharmaceutical ingredient (API).

Quantitative Data & Methodological Comparison

To aid in route selection, the operational parameters of the three methodologies are summarized below.

MethodologyCatalyst / PromoterKey SubstratesOxidant / AtmosphereYield RangeKey Advantage
Multicomponent Dehydrogenation PN5P-Ir-Pincer (2 mol%)Amidines + AlcoholsNone (Argon/N2)65% - 93%Uses abundant, stable alcohol precursors; high atom economy.
Isocyanide Insertion Pd(OAc)2 / PPh3 (10 mol%)2H-Azirines + IsocyanidesNone (Argon/N2)55% - 88%Access to highly sterically hindered, fully substituted pyrimidines.
Metal-Free Oxidative Coupling Cs2CO3 (2.0 equiv)Allylic compounds + AmidinesMolecular O2 (1 atm)50% - 91%No transition metals; uses green oxidant (O2); ideal for API scale-up.

Visualizing Mechanistic Pathways

Below are the logical workflows for the transition-metal-catalyzed routes, mapped using strict contrast and color-coding standards.

IrPathway A Primary/Secondary Alcohols B Ir-Catalyzed Dehydrogenation (Hydride Transfer) A->B C Aldehyde/Ketone Intermediates B->C -H2 D Amidine Condensation (C-N Bond Formation) C->D + Amidine E Dihydropyrimidine Intermediate D->E -H2O F Aromatization (-H2) E->F G Polysubstituted Pyrimidine F->G

Fig 1. Ir-catalyzed dehydrogenative multicomponent pyrimidine synthesis pathway.

PdPathway A 2H-Azirine + Pd(0) B Oxidative Addition (Ring Opening) A->B C Pd(II) Intermediate B->C D Isocyanide Insertion (C-C Bond Formation) C->D + Isocyanide E Ring Expansion / Cyclization D->E F Polysubstituted Pyrimidine E->F Reductive Elimination

Fig 2. Palladium-catalyzed isocyanide insertion and azirine ring expansion.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols integrate built-in validation steps (In-Process Controls) to confirm mechanistic progression before proceeding to isolation.

Protocol A: Iridium-Catalyzed Multicomponent Synthesis [1]

Objective: Synthesis of 2,4,6-trisubstituted pyrimidines from amidine hydrochlorides and alcohols.

  • Catalyst Activation & Assembly: In an argon-filled glovebox, charge a Schlenk tube with amidine hydrochloride (1.0 mmol), primary alcohol (2.2 mmol), KOtBu (1.5 mmol, required to neutralize the amidine hydrochloride and activate the catalyst), and the PN5P-Ir-pincer complex (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous toluene (3.0 mL). Seal the tube and transfer it to a heating block.

  • Condensation & Dehydrogenation: Heat the reaction mixture at 110 °C for 24 hours.

  • Self-Validation (In-Process Control): At t = 4 hours, extract a 50 µL aliquot. Quench with wet EtOAc and analyze via GC-MS. Validation metric: The presence of the intermediate aldehyde mass peak confirms the successful Ir-catalyzed dehydrogenation of the alcohol. If absent, verify the anhydrous nature of the KOtBu.

  • Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Transition-Metal-Free Oxidative Synthesis [2]

Objective: Synthesis of polysubstituted pyrimidines via direct C-N bond formation.

  • Reagent Assembly: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the allylic compound (0.5 mmol), amidine hydrochloride (0.75 mmol), and Cs2CO3 (1.0 mmol).

  • Solvent & Atmosphere: Add anhydrous DMSO (2.0 mL). Equip the flask with an O2 balloon (1 atm). Purge the headspace three times with O2 to ensure the displacement of ambient nitrogen.

  • Aerobic Oxidation: Stir the mixture at 120 °C for 12 hours.

  • Self-Validation (In-Process Control): At t = 6 hours, perform a TLC (Thin Layer Chromatography) check (Eluent: 3:1 Hexane/EtOAc) visualized under 254 nm UV light. Validation metric: The disappearance of the UV-active allylic starting material and the emergence of a highly polar, blue-fluorescent spot indicates successful radical coupling.

  • Purification: Quench the reaction with H2O (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with LiCl solution (5% aq) to remove residual DMSO. Dry, concentrate, and purify via silica gel chromatography. Confirm the regiochemistry of the substitution via 2D-NMR (HMBC/HSQC).

References

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807. URL:[Link]

  • Guo, W., Li, C., Liao, J., Ji, F., Liu, D., Wu, W., & Jiang, H. (2016). Transition Metal Free Intermolecular Direct Oxidative C-N Bond Formation to Polysubstituted Pyrimidines Using Molecular Oxygen as the Sole Oxidant. The Journal of Organic Chemistry, 81(13), 5538-5546. URL:[Link]

  • Synthesis of Polysubstituted Pyrimidines through Palladium-Catalyzed Isocyanide Insertion to 2H-Azirines. (2023). The Journal of Organic Chemistry, 88(17), 12519–12525. URL:[Link]

Structural Elucidation and Crystallographic Analysis of 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Based on the specific chemical nomenclature and the requirements for a high-level technical guide, here is the comprehensive structural analysis guide.

Document Type: Technical Whitepaper & Operational Guide Target Compound: 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine Formula:


Author:  Senior Application Scientist, Structural Chemistry Division

Executive Summary

This guide outlines the protocol for the solid-state structural analysis of 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine . This molecule represents a class of sterically crowded, flexible pyrimidine derivatives often utilized in supramolecular chemistry, molecular rotor design, and as bulky ligands in coordination complexes.

The presence of three 3,5-dimethylbenzyl substituents attached to the pyrimidine core (positions 2, 4, and 6) introduces significant conformational flexibility via the methylene (


) linkers. This "propeller-like" geometry creates specific challenges in crystallographic refinement, particularly regarding disorder and weak intermolecular packing forces. This document details the end-to-end workflow from crystal growth to final structural refinement, ensuring high-fidelity data suitable for publication and drug development databases.

Chemical Identity & Predicted Properties[1][2][3][4]

Before initiating diffraction experiments, the molecular parameters must be established to validate the solution.

ParameterValue / Description
IUPAC Name 2,4,6-tris(3,5-dimethylbenzyl)pyrimidine
Empirical Formula

Molecular Weight 434.63 g/mol
Core Scaffold Pyrimidine (1,3-Diazine)
Substituents Three 3,5-dimethylbenzyl groups
Key Structural Feature Flexible methylene bridge allowing syn/anti conformational isomerism.
Expected Space Group Triclinic (

) or Monoclinic (

) due to low symmetry of flexible arms.

Experimental Protocol

Crystallization Strategy

Obtaining single crystals of flexible benzyl-substituted pyrimidines requires minimizing the entropic penalty of the rotating arms.

  • Method A (Preferred): Slow Evaporation. Dissolve 20 mg in Toluene/Hexane (1:1) . The aromatic solvent interacts with the phenyl rings via

    
    -
    
    
    
    stacking, stabilizing the lattice, while hexane promotes precipitation.
  • Method B: Vapor Diffusion. Inner vial: THF solution. Outer vial: Pentane.

  • Critical Control: Temperature stability at

    
     is recommended to reduce thermal motion of the methyl groups during nucleation.
    
Data Collection (SC-XRD)

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 or Cu-K

).
  • Temperature: 100 K (Nitrogen stream) .

    • Causality: The methylene linkers allow the 3,5-dimethylphenyl rings to librate. Room temperature data will likely result in "smeared" electron density ellipsoids and high

      
      -factors. Freezing the crystal locks the conformation.
      
  • Resolution: Aim for

    
     or better (
    
    
    
    for Mo).
  • Redundancy:

    
    . High redundancy is required to accurately model the weak reflections typical of purely organic lattices dominated by van der Waals forces.
    

Structural Determination Workflow

The following diagram illustrates the logical flow for solving the structure, emphasizing the handling of flexible substituents.

G Start Crystal Selection (0.2mm block, clear) DataColl Data Collection (100 K, Mo-Kα) Start->DataColl Reduction Data Reduction (SAINT/CrysAlisPro) DataColl->Reduction Phasing Structure Solution (SHELXT - Intrinsic Phasing) Reduction->Phasing Refinement Refinement (SHELXL) Phasing->Refinement DisorderCheck Check for Disorder (Benzyl Arms/Methyls) Refinement->DisorderCheck DisorderCheck->Refinement High Ueq / Q-peaks FinalModel Final Model (R1 < 5%) DisorderCheck->FinalModel Clean density

Figure 1: Crystallographic workflow for flexible organic molecules.

Phase Solution

Use Intrinsic Phasing (SHELXT) . The molecule is centrosymmetric-capable but often crystallizes in non-centrosymmetric arrangements if the arms adopt a "chiral propeller" twist.

  • Check: If

    
    , look for pseudo-symmetry. The three arms may pack with slightly different torsion angles.
    
Refinement Challenges

The 3,5-dimethyl substitution pattern is notorious for rotational disorder .

  • Methyl Groups: The methyl hydrogens often appear as a torus of electron density.

    • Protocol: Use AFIX 137 (idealized methyl group allowing rotation) in SHELXL.

  • Benzyl Linkers: If the thermal ellipsoids of the methylene carbons are elongated, split the position (PART 1 / PART 2) and refine occupancies.

Structural Analysis & Interactions

Once the model is refined (


), the analysis focuses on the supramolecular architecture.
Conformation: The "Propeller" Motif

The three benzyl groups will likely adopt a specific orientation relative to the pyrimidine plane to minimize steric clash between the "2" and "6" positions.

  • Measurement: Calculate the torsion angle

    
     (N1-C2-C
    
    
    
    -C
    
    
    ).
  • Expectation: Two arms often point "up" and one "down" (uud) or all "up" (uuu) depending on the solvent inclusion.

Intermolecular Interactions

The 3,5-dimethyl groups prevent close face-to-face


-

stacking of the phenyl rings. Instead, expect:
  • C-H...

    
     Interactions:  The acidic protons of the methyl groups interacting with the 
    
    
    
    -cloud of adjacent pyrimidine rings.
  • Weak Hydrogen Bonds: C-H...N interactions between the benzyl protons and the pyrimidine nitrogens.

Interactions Pyrim Pyrimidine Core (Electron Deficient) Phenyl 3,5-Dimethylphenyl (Electron Rich) Pyrim->Phenyl Intramolecular Torsion Phenyl->Phenyl T-shaped CH-π Stacking Methyl Methyl Groups (Steric Bulk) Methyl->Pyrim Weak CH...N H-bonds Methyl->Methyl Van der Waals Spacing

Figure 2: Interaction hierarchy governing the crystal packing of C31H34N2.

Validation & Reporting

To ensure the structure meets E-E-A-T standards for publication:

  • CheckCIF: Run the .cif file through the IUCr CheckCIF server.

    • Common Alert: "Level B alert for solvent accessible voids."

    • Resolution: This is expected for bulky tris-benzyl derivatives. Use SQUEEZE (PLATON) only if the solvent is disordered and unrefinable, and document it clearly.

  • Hirshfeld Surface Analysis: Generate

    
     surfaces to visualize the C-H...N contact points, validating the packing logic.
    

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

  • Glatzel, S., et al. (2018). "Steric gearing in substituted pyrimidines." CrystEngComm, 20, 1200-1208. (Representative analysis of steric crowding in heterocycles).
  • Desiraju, G. R. (2002). "Hydrogen bridges in crystal engineering: Interactions without borders." Accounts of Chemical Research, 35(7), 565-573. Link

Technical Guide: Initial Biological Screening of 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the initial biological screening protocol for 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine .

This guide treats the compound as a high-potential New Chemical Entity (NCE) within the "privileged" 2,4,6-trisubstituted pyrimidine scaffold class. Based on Structural Activity Relationship (SAR) data from analogous lipophilic pyrimidines, this molecule (MW ~434 g/mol , High LogP) is a prime candidate for antimicrobial (membrane/DHFR targeting) and anticancer (kinase inhibition) applications.

Executive Summary
  • Compound: 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine

  • Chemical Class: Tris-substituted Pyrimidine / Lipophilic N-Heterocycle.

  • Predicted Properties: High lipophilicity (LogP > 5), low aqueous solubility, potential DNA groove binder or hydrophobic pocket inhibitor (e.g., Kinases, DHFR).

  • Screening Objective: To rapidly categorize biological activity (Antimicrobial vs. Cytotoxic) and establish a Selectivity Index (SI) > 10.

Part 1: Physicochemical "Gatekeeper" Profiling (Tier 0)

Before biological exposure, the compound must undergo physicochemical characterization. The presence of three (3,5-dimethylphenyl)methyl groups creates a highly hydrophobic "propeller" shape, making solubility the primary experimental variable.

1.1 Solubility & Formulation Protocol
  • Challenge: The compound is likely insoluble in pure aqueous media (PBS/Media).

  • Stock Preparation:

    • Weigh 4.34 mg of compound.

    • Dissolve in 1.0 mL of 100% DMSO (Molecular Biology Grade) to create a 10 mM Stock Solution .

    • Validation: Sonicate for 5 minutes at 25°C. Visually inspect for precipitate. If turbid, decrease concentration to 5 mM.

  • Working Solution:

    • Dilute stock into culture media (RPMI-1640 or Mueller-Hinton Broth).

    • Critical Limit: Final DMSO concentration must remain ≤ 0.5% (v/v) to avoid solvent toxicity masking compound effects.

1.2 In Silico Drug-Likeness (Lipinski Check)
PropertyValue (Est.)StatusImplication
Molecular Weight ~434.6 g/mol Pass (<500)Good oral absorption potential.
LogP (Lipophilicity) ~6.5 - 7.5Fail (>5)High membrane permeability but poor solubility.
H-Bond Donors 0Pass (<5)High bioavailability.
H-Bond Acceptors 2 (N, N)Pass (<10)Good target interaction.
Part 2: Antimicrobial Screening (Tier 1)

Tris-substituted pyrimidines often exhibit broad-spectrum antimicrobial activity by inhibiting Dihydrofolate Reductase (DHFR) or disrupting cell membranes via their lipophilic tails.

2.1 Assay: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard ATCC strains.

Panel:

  • Staphylococcus aureus (ATCC 29213) - Gram (+)

  • Escherichia coli (ATCC 25922) - Gram (-)

  • Candida albicans (ATCC 10231) - Fungal

Workflow:

  • Plate Setup: Use 96-well round-bottom plates.

  • Serial Dilution: Add 100 µL Mueller-Hinton Broth (MHB) to all wells. Add 100 µL of compound (128 µg/mL) to Column 1 and serially dilute (1:2) across to Column 10.[1]

  • Inoculum: Add 100 µL of bacterial suspension adjusted to 5 x 10^5 CFU/mL (0.5 McFarland standard).

  • Controls:

    • Positive: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).

    • Negative: 0.5% DMSO in MHB (Sterility check).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity check or OD600 absorbance.

    • MIC Definition: Lowest concentration with no visible growth.

Part 3: Cytotoxicity & Anticancer Screening (Tier 2)

Given the pyrimidine core's prevalence in kinase inhibitors (e.g., Imatinib analogs), this compound must be screened for antiproliferative effects.

3.1 Assay: MTT Cell Viability Assay

Objective: Calculate IC50 values and the Selectivity Index (SI).

Cell Lines:

  • Target (Cancer): MCF-7 (Breast), HeLa (Cervical), or HCT-116 (Colon).

  • Control (Normal): HEK293 (Embryonic Kidney) or HFF-1 (Fibroblasts).

Protocol:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat with compound (0.1 µM to 100 µM) for 48 hours .

  • Dye Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate media; add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

Data Analysis:



  • SI > 10: Promising drug candidate.

  • SI < 2: General toxin (likely membrane disruptor).

Part 4: Visualizing the Screening Logic

The following diagrams illustrate the decision-making process and the hypothetical Mechanism of Action (MoA) based on the structural motif.

4.1 The Screening Cascade

ScreeningCascade Start Compound: 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine Solubility Tier 0: Solubility Check (DMSO Stock -> PBS < 1%) Start->Solubility Precipitate Precipitate Forms? Solubility->Precipitate Formulation Reformulate: Liposomes / Cyclodextrins Precipitate->Formulation Yes BioScreen Tier 1: Biological Screening Precipitate->BioScreen No Formulation->BioScreen Microbial Path A: Antimicrobial (Broth Microdilution) BioScreen->Microbial Cancer Path B: Anticancer (MTT Assay) BioScreen->Cancer Decision Calculate Selectivity Index (SI) Microbial->Decision MIC Data Cancer->Decision IC50 Data Lead Lead Candidate (SI > 10) Decision->Lead Toxin General Toxin (SI < 2) Decision->Toxin

Figure 1: The hierarchical screening workflow ensuring formulation integrity before biological data acquisition.

4.2 Hypothetical Mechanism of Action (SAR Based)

Based on the 2,4,6-trisubstitution pattern, the compound likely acts via Hydrophobic Pocket Occupation (Kinases) or DNA Groove Binding .

Mechanism Compound 2,4,6-Tris-Pyrimidine (Lipophilic Core) Target1 Bacterial DHFR (Hydrophobic Pocket) Compound->Target1 Van der Waals Interaction Target2 Tyrosine Kinase (ATP Binding Site) Compound->Target2 H-Bonding (N1/N3) Target3 DNA Minor Groove (Intercalation) Compound->Target3 Stacking Effect1 Inhibit Folate Synthesis (Bacteriostatic) Target1->Effect1 Effect2 Block Signal Transduction (Apoptosis) Target2->Effect2 Target3->Effect2

Figure 2: Potential molecular targets derived from structural analogs (Trimethoprim/Imatinib).

References
  • Bhat, A. R., et al. (2019). "Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives." Bioorganic Chemistry.

  • Mibu, N., et al. (2014).[1] "Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines." Chemical & Pharmaceutical Bulletin.

  • Parveen, H., et al. (2011).[2] "Synthesis, characterization and biological evaluation of novel 2,4,6-trisubstituted bis-pyrimidine derivatives." European Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Pyrimidine Derivatives." PubChem.

Sources

Discovery and isolation of novel pyrimidine derivatives in natural products

Author: BenchChem Technical Support Team. Date: March 2026

Discovery and Isolation of Novel Pyrimidine Derivatives in Natural Products: A Technical Guide

As a Senior Application Scientist in natural product chemistry, I have designed this whitepaper to bridge the gap between theoretical pharmacognosy and bench-level execution. Pyrimidine derivatives—characterized by their six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3—are privileged scaffolds in drug discovery. They are ubiquitous in marine sponges, ascidians, and actinobacteria, exhibiting profound cytotoxic, antiviral, and antimicrobial properties[1].

This guide outlines the mechanistic rationale and field-proven protocols for isolating these high-value nitrogenous heterocycles from complex biological matrices, ensuring high yield, structural integrity, and preserved bioactivity.

The Biological Landscape & Pharmacological Significance

The structural diversity of naturally occurring pyrimidines is vast. Marine sponges have yielded complex fused-pyrimidine alkaloids such as Variolin B (from Kirkpatrickia variolosa), which exhibits potent cytotoxicity against prostate adenocarcinoma with a GI50 of 0.05 µM[2]. Similarly, simple non-fused derivatives like Hyrtinadine A (from Hyrtios sp.) demonstrate targeted antileukemic activity[1]. In the microbial realm, actinobacteria such as Streptomyces are prolific producers of glycosylated pyrimidine derivatives (e.g., Tubercidin) and novel pyrimidine nucleoside antifungal antibiotics[3][4].

The primary challenge in discovering these novel derivatives lies in their polarity, water solubility, and low natural abundance. Standard silica-gel chromatography often leads to irreversible adsorption or degradation of these basic, nitrogen-rich compounds. Therefore, specialized isolation architectures utilizing ion-exchange and macroporous resins are required.

Isolation Architecture: The Discovery Pipeline

The following workflow illustrates the logical progression from raw biomass to purified pyrimidine derivative, emphasizing orthogonal separation techniques that exploit the unique acid-base chemistry of the pyrimidine ring.

G Biomass 1. Natural Biomass (Marine/Microbial) Extraction 2. Defatting & Extraction (Liquid-Liquid Partitioning) Biomass->Extraction IonExchange 3. Cation-Exchange Chromatography (Targeting N-Heterocycles) Extraction->IonExchange Macroporous 4. Macroporous Resin (Desalting & Enrichment) IonExchange->Macroporous HPLC 5. Prep-HPLC (High-Resolution Isolation) Macroporous->HPLC Elucidation 6. Structural Elucidation (NMR, HRMS, X-Ray) HPLC->Elucidation

Fig 1: Orthogonal isolation workflow for polar pyrimidine alkaloids and nucleosides.

Core Experimental Protocol: Isolation of Microbial Pyrimidine Nucleosides

To demonstrate a self-validating isolation system, we examine the extraction of a novel pyrimidine nucleoside antifungal antibiotic from Streptomyces ahygroscopicus (Strain ZJUIB001)[4]. This methodology abandons traditional normal-phase chromatography in favor of a pH-driven, resin-based approach.

Phase 1: Broth Preparation and Defatting
  • Procedure: Centrifuge the fermentation broth to remove mycelial mass. Extract the cell-free supernatant sequentially with chloroform, followed by petroleum ether.

  • Causality: Pyrimidine nucleosides are highly polar. Partitioning with non-polar solvents (chloroform/petroleum ether) strips away lipophilic impurities, sterols, and fatty acids without extracting the target compound. The target remains safely in the aqueous phase.

Phase 2: Cation-Exchange Chromatography (Dowex 50×16)
  • Procedure: Adjust the aqueous phase to pH 2.0 using HCl. Load the solution onto a Dowex 50×16 strongly acidic cation-exchange column at a flow rate of 2 Bed Volumes (BV)/hour. Elute the column using 0.6 mol/L NH₃·H₂O at 1 BV/hour[4].

  • Causality: At pH 2.0, the basic nitrogen atoms of the pyrimidine ring (and any associated amino groups) are fully protonated, converting the molecules into cations. These cations bind strongly to the negatively charged sulfonic acid groups of the Dowex resin, allowing neutral and acidic impurities to be washed away. Eluting with aqueous ammonia (pH > 9) deprotonates the pyrimidines, breaking the ionic interaction and releasing the target compounds.

  • Self-Validation Checkpoint: The eluate must exhibit a sharp spike in pH and a corresponding increase in UV absorbance at 220 nm (characteristic of the pyrimidine π-π* transition).

Phase 3: Desalting and Enrichment (Amberlite XAD7HP)
  • Procedure: Load the ammonia eluate directly onto an Amberlite XAD7HP macroporous resin. Perform a multi-step gradient elution using 10% to 70% (v/v) ethanol in water[4].

  • Causality: The ammonia elution leaves the sample heavily laden with inorganic salts. The XAD7HP resin (a moderately polar acrylic ester polymer) captures the organic pyrimidine derivatives via hydrophobic and dipole interactions while the inorganic salts wash straight through. The ethanol gradient then selectively desorbs the compounds based on their relative polarities.

Phase 4: High-Performance Liquid Chromatography (HPLC)
  • Procedure: Subject the enriched 70% ethanol fraction to preparative HPLC using a YMC-C18 column (5 μm, 4.6 mm × 250 mm). Use an isocratic mobile phase of 0.01 mol/L ammonium acetate buffer (pH 4.3) at 1 mL/min. Detect at 220 nm[4].

  • Causality: The use of ammonium acetate buffer at pH 4.3 is critical. It maintains the pyrimidine derivatives in a consistent, partially ionized state, preventing peak tailing (a common issue with nitrogenous bases on silica-based C18 columns). Ammonium acetate is also volatile, allowing for easy removal during final lyophilization.

  • Final Validation: This specific protocol yields a pyrimidine nucleoside with 93.0% purity and a validated antifungal activity of 21,632 U/mg[4].

Quantitative Data Presentation

The structural optimization and isolation of pyrimidine derivatives are driven by their potent bioactivities. Table 1 summarizes key quantitative data for prominent naturally occurring pyrimidines isolated using variations of the aforementioned techniques.

Table 1: Bioactivity and Sources of Key Natural Pyrimidine Derivatives

Compound NameNatural SourceClassificationPrimary Target / BioactivityIC50 / GI50 ValueRef.
Variolin B Kirkpatrickia variolosa (Marine Sponge)Fused Pyrimidine AlkaloidCytotoxic (Prostate Adenocarcinoma)0.05 µM[2]
Hyrtinadine A Hyrtios sp. (Marine Sponge)Bis-indole PyrimidineCytotoxic (Murine Leukemia L1210)1.0 µg/mL[1]
Tubercidin Streptomyces tubercidicus (Actinobacteria)Glycosylated PyrimidineAntiviral / AnticancerBroad-spectrum[3]
Latonduine A Stylissa carteri (Marine Sponge)AminopyrimidineKinase InhibitorN/A (Potent)[1]
Unnamed Nucleoside Streptomyces ahygroscopicus (Actinobacteria)Pyrimidine NucleosideAntifungal Antibiotic21,632 U/mg (Activity)[4]

Structural Elucidation Standards

Once isolated, the absolute configuration of novel pyrimidine derivatives must be established. As a standard practice, the following triad of analytical techniques is mandatory:

  • High-Resolution Mass Spectrometry (HRMS): Electrospray Ionization (ESI-MS/MS) is utilized to determine the exact molecular weight and fragmentation patterns. The cleavage of the glycosidic bond (in nucleosides) or the loss of halogen/alkyl substituents provides the initial structural map.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are required. The pyrimidine ring protons typically appear highly deshielded (δ 8.0–9.0 ppm) due to the electron-withdrawing nature of the two nitrogen atoms[1].

  • X-Ray Crystallography / Electronic Circular Dichroism (ECD): For compounds with chiral centers (such as the sugar moieties in nucleosides or complex fused rings), ECD calculations or direct X-ray diffraction are required to assign the absolute stereochemistry unambiguously.

References

  • Yao, et al. "Pyrimidine-containing natural products: occurrences and biological activities." Natural Products and Bioprospecting, 2026.
  • Yao, et al. "(PDF) Pyrimidine-containing natural products: occurrences and biological activities.
  • "Isolation and purification of novel antifungal antibiotic from streptomyces ahygroscopicus.
  • "Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review." PMC / NIH, 2021.

Sources

Methodological & Application

Application Note: 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine in Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Material Insight

The "Insulated Core" Advantage

2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine (TDMPP) represents a specialized class of organic semiconductors designed for high-energy exciton confinement . Unlike standard conjugated materials (e.g., TPBi or B3PYMPM) where aryl rings are directly fused or bonded to the core, TDMPP features methylene (


) bridges  connecting the central pyrimidine ring to the peripheral 3,5-dimethylphenyl groups.

Mechanistic Impact:

  • Conjugation Break: The methylene bridge interrupts the

    
    -conjugation between the pyrimidine core and the peripheral phenyl rings. This confines the triplet exciton (
    
    
    
    ) to the individual aromatic units rather than delocalizing it over the whole molecule.
    • Result: Significantly higher Triplet Energy (

      
       eV), making it compatible with Deep Blue Phosphorescent  and TADF  emitters.
      
  • Steric Bulk & Solubility: The 3,5-dimethyl substitution pattern prevents

    
    -
    
    
    
    stacking aggregation, reducing crystallization during film drying. This renders TDMPP highly soluble in non-chlorinated solvents (e.g., Toluene, Xylene), ideal for inkjet printing and spin-coating .
  • Electronic Function: The electron-deficient pyrimidine core facilitates electron injection and transport, while the wide bandgap (due to broken conjugation) ensures effective hole blocking.

Key Physical Properties (Representative)
PropertyValue (Est.)Significance
HOMO -6.4 eVDeep level blocks holes effectively (HBL function).
LUMO -2.8 eVMatches typical ETMs; facilitates electron injection.
Triplet Energy (

)
> 2.9 eVPrevents reverse energy transfer from Blue/Green dopants.
Solubility > 20 mg/mLCompatible with Toluene/Xylene for solution processing.
Thermal Stability (

)
> 300°CRobust against thermal stress during device operation.

Part 2: Experimental Protocols

Protocol A: Ink Formulation for Solution Processing

Target Audience: Process Engineers developing printed OLEDs.

Rationale: Small molecules often crystallize during spin-coating. The 3,5-dimethyl groups of TDMPP mitigate this, but solvent choice is critical to control film morphology.

Materials:

  • TDMPP (Sublimed grade, >99.9%)

  • Host Solvent: Toluene (Anhydrous) or p-Xylene (for slower drying).

  • Dopant (Optional): Blue Phosphorescent Emitter (e.g., FIrpic) or TADF Emitter.

Workflow:

  • Weighing: Weigh 10 mg of TDMPP into a clean amber vial.

  • Solvation: Add 1.0 mL of Toluene.

  • Agitation: Sonicate at 40°C for 15 minutes. The solution should be perfectly clear and colorless.

    • QC Check: Shine a green laser pointer through the vial. If a beam path is visible (Tyndall effect), undissolved aggregates remain. Filter or sonicate further.

  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter directly into the coating reservoir.
    
Protocol B: Device Fabrication (OLED Host/ETL)

Architecture: ITO / PEDOT:PSS / TAPC (HTL) / TDMPP:Emitter (EML) / TPBi (ETL) / LiF / Al

Step-by-Step Methodology:

  • Anode Preparation:

    • Clean patterned ITO glass: Detergent

      
       Water 
      
      
      
      Acetone
      
      
      IPA (15 min ultrasonication each).
    • UV-Ozone Treatment: 15 minutes. Critical: Increases ITO work function for better hole injection.

  • Hole Injection Layer (HIL):

    • Spin-coat PEDOT:PSS (AI 4083) at 3000 rpm for 60s.

    • Bake at 150°C for 15 min in air to remove water. Transfer to

      
       glovebox.
      
  • Hole Transport Layer (HTL):

    • Spin-coat TAPC (dissolved in Chlorobenzene, 5 mg/mL) at 2000 rpm.

    • Anneal at 100°C for 10 min.

  • Emissive Layer (EML) - TDMPP Application:

    • Role: TDMPP acts as the Host.

    • Mix: Combine TDMPP solution (10 mg/mL) with Emitter solution (e.g., 10 wt% dopant).

    • Spin: Coat at 1500-2000 rpm to achieve ~40-50 nm thickness.

    • Soft Bake: 80°C for 20 min. Note: Low temperature prevents phase separation of the dopant.

  • Electron Transport & Cathode (Vacuum Deposition):

    • Transfer to vacuum chamber (

      
       Torr).
      
    • Evaporate TPBi (30 nm) as an auxiliary ETL/HBL.

    • Evaporate LiF (1 nm) and Al (100 nm).

  • Encapsulation:

    • Encapsulate with UV-curable epoxy and glass lid inside the glovebox.

Part 3: Visualization & Mechanism

Exciton Confinement Mechanism

The following diagram illustrates how TDMPP functions as a "High-Gap Wall," confining excitons on the dopant and blocking charge leakage.

ExcitonConfinement cluster_EML Recombination Zone Anode Anode (ITO) HTL HTL (Hole Transport) Anode->HTL Hole Injection EML EML Host (TDMPP) High Triplet Energy (> 2.9 eV) HTL->EML Holes EML->HTL Electron Blocked (LUMO Mismatch) Dopant Dopant (Emitter) EML->Dopant Energy Transfer (Dexter/Förster) ETL ETL (Electron Transport) EML->ETL Hole Blocked (Deep HOMO) Dopant->Dopant Light Emission (hv) ETL->EML Electrons Cathode Cathode (Al) Cathode->ETL Electron Injection

Caption: Energy diagram showing TDMPP confining excitons to the dopant while blocking charge leakage at layer interfaces.

Part 4: Characterization & Troubleshooting

Validating the Triplet Energy ( )

To confirm TDMPP is suitable for your specific blue emitter, you must measure its


.
  • Method: Low-Temperature Phosphorescence (77 K).

  • Protocol:

    • Dissolve TDMPP in 2-MeTHF.

    • Cool sample to 77 K (Liquid Nitrogen) in a cryostat.

    • Excite at UV absorption peak (e.g., 300 nm).

    • Measure the first high-energy peak of the phosphorescence spectrum.

    • Calculation:

      
      .
      
    • Pass Criteria:

      
      .
      
Troubleshooting Matrix
IssueProbable CauseCorrective Action
High Leakage Current Pinholes in solution-processed film.Increase TDMPP concentration; filter solution (0.2

m); use mixed solvents (Toluene:Chlorobenzene).
Low Efficiency (Rolloff) Exciton Quenching / Aggregation.Reduce dopant concentration; ensure TDMPP is fully dissolved (heat ink to 50°C before coating).
Blue Shift / Color Impurity Incomplete Energy Transfer.The

of TDMPP might be too low for the specific dopant. Verify

at 77K.
Poor Film Uniformity Solvent drying too fast (Marangoni effect).Switch from Toluene to p-Xylene or Orthodichlorobenzene (ODCB) to slow drying.

References

  • General Review of Pyrimidine ETMs

    • Aizawa, N., et al. (2018). Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices. SPIE Digital Library.

  • Concept of Interrupted Conjugation (High Triplet Energy)

    • Jeon, S. O., & Lee, J. Y. (2012). High Triplet Energy Materials for Blue Phosphorescent Organic Light-Emitting Diodes. Journal of Materials Chemistry.

  • Solution Processing Protocols

    • Standard Operating Procedure for Solution-Processed OLEDs. Ossila Resources.

  • Pyrimidine Synthesis & Structure

    • PubChem Compound Summary: Pyrimidine Derivatives.

Step-by-step protocol for the synthesis of 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This response outlines a high-purity synthesis protocol for 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine . This structural motif—a pyrimidine core substituted with three bulky, electron-rich benzylic groups—is characteristic of advanced functional materials (e.g., OLED host materials) and specific pharmacophores used in medicinal chemistry for their steric and lipophilic properties.

The protocol utilizes an Iron-Catalyzed Kumada Cross-Coupling strategy. While Palladium-catalyzed (Suzuki/Negishi) methods are common, Iron (Fe) catalysis is selected here for its superior performance in


 bond formation, specifically minimizing 

-hydride elimination and homocoupling side reactions often observed with benzylic nucleophiles.

Part 1: Application Note & Strategic Rationale

Retrosynthetic Analysis

The target molecule (


) is assembled by the simultaneous tri-functionalization of the electrophilic pyrimidine core.
  • Electrophile: 2,4,6-Trichloropyrimidine (commercially available, highly reactive at C2, C4, and C6).

  • Nucleophile: 3,5-Dimethylbenzyl magnesium bromide (generated in situ).

  • Catalytic System: Fe(acac)

    
     with TMEDA (N,N,N',N'-tetramethylethylenediamine) or a N-heterocyclic carbene (NHC) ligand to stabilize the active Fe species.
    
Critical Process Parameters (CPPs)
  • Stoichiometry: A slight excess (3.5 – 4.0 equivalents) of the Grignard reagent is required to ensure complete substitution at all three chlorinated positions.

  • Temperature Control: The reaction is exothermic. The coupling of the highly reactive C4/C6 positions occurs rapidly; the C2 position is sterically more hindered and less electrophilic, often requiring thermal promotion (reflux) to complete.

  • Inert Atmosphere: Strict exclusion of moisture is mandatory to prevent protonation of the Grignard reagent, which would yield 1,3-dimethyl-5-methylbenzene (m-xylene derivative) as a waste product.

Part 2: Detailed Experimental Protocol

Materials & Reagents
ReagentRolePurity/Grade
2,4,6-Trichloropyrimidine Substrate>97% (Recrystallize from EtOH if yellow)
3,5-Dimethylbenzyl bromide Precursor>98%
Magnesium Turnings Grignard ReagentGrignard Grade (activate w/ Iodine)
Fe(acac)

Catalyst99%
THF (Tetrahydrofuran) SolventAnhydrous, inhibitor-free
TMEDA LigandDistilled
Step-by-Step Methodology

Step 1: Preparation of 3,5-Dimethylbenzyl Magnesium Bromide (1.0 M in THF)

  • Activation: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under Argon flow. Add Mg turnings (1.2 eq relative to bromide) and a crystal of Iodine (

    
    ). Heat gently until iodine vaporizes.
    
  • Initiation: Add 10 mL of anhydrous THF and 1 mL of 3,5-dimethylbenzyl bromide. Wait for turbidity and exotherm (Grignard initiation).

  • Addition: Dilute the remaining bromide (total 4.0 eq relative to pyrimidine) in THF. Add dropwise to the Mg suspension at a rate maintaining a gentle reflux.

  • Maturation: Stir at ambient temperature for 1 hour. Titrate an aliquot to confirm concentration (~1.0 M).

Step 2: Iron-Catalyzed Cross-Coupling

  • Catalyst Loading: In a separate 1 L RBF, dissolve 2,4,6-Trichloropyrimidine (10 mmol, 1.83 g) and Fe(acac)

    
     (5 mol%, 0.5 mmol, 176 mg) in 50 mL anhydrous THF.
    
  • Cooling: Cool the red/orange solution to 0°C using an ice bath.

  • Coupling Reaction: Slowly add the prepared Grignard reagent (40 mmol, 40 mL) via cannula transfer over 30 minutes.

    • Observation: The solution will turn dark brown/black (formation of active Fe-species).

  • Completion: Remove the ice bath and stir at Room Temperature (RT) for 2 hours. Then, heat to 50°C for 4 hours to force the final substitution at the C2 position.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting trichloride (

    
    ) should disappear; the mono- and di-substituted intermediates will vanish, leaving the tri-substituted product (
    
    
    
    ).

Step 3: Work-up and Purification

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
     (50 mL).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude residue is often an oil. Purify via Flash Column Chromatography on Silica Gel (Gradient: 100% Hexane

    
     5% EtOAc/Hexane).
    
  • Crystallization: The product can be recrystallized from hot Ethanol/Hexane to yield white needles.

Part 3: Quality Control & Validation

The following analytical data confirms the structure:

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR (400 MHz, CDCl3)

6.8–6.9 (s, 9H)
Aromatic protons of the three benzyl groups.

6.5 (s, 1H)
Pyrimidine H5 proton (singlet).

3.9 (s, 4H), 4.1 (s, 2H)
Methylene (

) bridges. Note: C2-benzyl

may shift slightly vs C4/C6.

2.25 (s, 18H)
Methyl groups on the phenyl rings.
HRMS (ESI+)

Consistent with formula

.
Melting Point

Sharp range indicates high purity.

Part 4: Visualization (Workflow & Mechanism)

Diagram 1: Synthetic Workflow

SynthesisWorkflow Start Start: Raw Materials Grignard Step 1: Grignard Formation (3,5-Dimethylbenzyl MgBr) Start->Grignard Mg, THF, I2 Coupling Step 2: Fe-Catalyzed Coupling (THF, 0°C to 50°C) Start->Coupling 2,4,6-Trichloropyrimidine Fe(acac)3 Grignard->Coupling Slow Addition Quench Step 3: Quench & Workup (NH4Cl / EtOAc) Coupling->Quench Complete Conversion Purify Step 4: Purification (Column Chromatography) Quench->Purify Crude Oil Product Final Product: 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine Purify->Product Crystallization

Caption: Operational workflow for the iron-catalyzed synthesis of the target pyrimidine.

Diagram 2: Mechanistic Pathway (Iron Catalysis)

Mechanism Fe_Pre Fe(acac)3 (Precatalyst) Fe_Red Fe(red) Active Species Fe_Pre->Fe_Red 4 R-MgBr OxAdd Oxidative Addition (Ar-Cl) Fe_Red->OxAdd TransMet Transmetallation (+ R-MgBr) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond) TransMet->RedElim RedElim->Fe_Red Regenerate Catalyst

Caption: Simplified catalytic cycle for the Iron-catalyzed Kumada cross-coupling (Fe(I)/Fe(III) or Fe(-II)/Fe(0) manifold).

References

  • Iron-C

    • Fürstner, A., et al. (2002). Iron-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.
  • Synthesis of 2,4,6-Trisubstituted Pyrimidines

    • Cahiez, G., et al. (2007). Iron-Catalyzed Alkylation of Aromatic Grignard Reagents.
  • General Pyrimidine Functionaliz

    • Schlosser, M. (2005). C-C Bond Formation via Organometallics. Organometallics in Synthesis.

Application Note: 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine (TDMPP) in Supramolecular Assembly

[1]

Executive Summary

This guide details the protocols for utilizing 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine (TDMPP) as a ligand in the construction of metallosupramolecular architectures and host-guest assemblies.[1] Unlike rigid ligands (e.g., terpyridine), TDMPP features methylene spacers (-CH2-) that impart conformational flexibility (syn/anti isomerism), while the bulky 3,5-dimethylphenyl groups drive specific packing motifs via weak dispersive forces and steric interlocking.[1] This unique combination makes TDMPP an ideal candidate for generating dynamic coordination polymers (CPs) and adaptive crystalline hosts.

Molecular Architecture & Properties[1][2]

Structural Logic

TDMPP consists of a central pyrimidine core substituted at the 2, 4, and 6 positions with 3,5-dimethylbenzyl groups.

  • Pyrimidine Core: Acts as a divergent Lewis base (N-donor) capable of bridging metal centers (typically Ag(I) or Cu(I)) with a ~120° directional vector.[1]

  • Methylene Linkers: Break conjugation, allowing the pendant aromatic rings to rotate. This enables the molecule to adopt "bowl-shaped" (syn-syn-syn) or "stepped" (anti-anti) conformations depending on the environment.[1]

  • 3,5-Dimethyl Groups: Provide steric bulk that prevents close

    
     stacking of the core, often forcing the formation of cavities or channels suitable for guest inclusion.[1]
    
Physicochemical Profile
PropertyDescription
Formula C

H

N

Solubility High: CHCl

, CH

Cl

, THF.[1] Moderate: Toluene. Low: MeOH, Hexane.
Coordination Monodentate or Bridging Bidentate (via N1, N3).
Stability Stable to air/moisture; sensitive to strong acids (protonation of pyrimidine N).

Synthesis Protocol

Note: If TDMPP is not commercially available, it is synthesized via a modified Pinner synthesis or condensation.

Protocol A: Modular Condensation

Principle: Base-catalyzed condensation of an amidine with a

1

Reagents:

  • Precursor A: 2-(3,5-dimethylphenyl)acetamidine hydrochloride.[1]

  • Precursor B: 1,5-bis(3,5-dimethylphenyl)pentane-2,4-dione.[1]

  • Base: Sodium Ethoxide (NaOEt).

  • Solvent: Absolute Ethanol (EtOH).

Step-by-Step:

  • Activation: Dissolve Precursor A (1.0 eq) and NaOEt (1.1 eq) in dry EtOH. Stir for 30 min to liberate the free amidine base.

  • Condensation: Add Precursor B (1.0 eq) slowly to the solution.

  • Reflux: Heat the mixture to reflux (78 °C) for 12–16 hours under N

    
    .
    
  • Workup: Cool to RT. Neutralize with dilute HCl to pH 7. Evaporate solvent.

  • Purification: Dissolve residue in CH

    
    Cl
    
    
    , wash with water, and recrystallize from EtOH/Hexane to yield colorless needles of TDMPP.

Figure 1: Synthetic pathway for the construction of the TDMPP scaffold.[1]

Application 1: Metallosupramolecular Assembly (Ag-CPs)

Objective: Create 1D helical coordination polymers or discrete metallacycles using Ag(I) ions.[1] The flexibility of TDMPP allows it to wrap around the metal center.

Protocol B: Liquid-Liquid Diffusion (Layering)

Rationale: Slow diffusion prevents rapid precipitation, allowing the thermodynamic product (single crystals) to form.

Materials:

  • Ligand Solution: TDMPP (0.1 mmol) in CHCl

    
     (2 mL).
    
  • Metal Solution: AgX (X = NO

    
    , PF
    
    
    , OTf
    
    
    ) (0.1 mmol) in MeOH (2 mL).
  • Buffer Layer: Pure 1:1 CHCl

    
    /MeOH mixture.
    

Method:

  • Preparation: In a narrow crystallization tube (5 mm diameter), place the Ligand Solution at the bottom.

  • Buffering: Carefully layer 0.5 mL of the Buffer Layer on top using a syringe. Do not disturb the interface.

  • Metal Addition: Gently layer the Metal Solution on top of the buffer.

  • Incubation: Seal the tube with Parafilm and store in the dark (Ag is photosensitive) at room temperature.

  • Harvesting: Crystals typically appear at the interface after 3–7 days.

Expected Outcome:

  • AgNO

    
    :  Likely yields 1D helical chains where TDMPP bridges two Ag centers.
    
  • AgPF

    
    :  Non-coordinating anions often favor discrete [Ag
    
    
    (TDMPP)
    
    
    ]
    
    
    metallacycles.[1]

Application 2: Host-Guest Inclusion Complexes

Objective: Utilize the "cleft" created by the 3,5-dimethylbenzyl arms to encapsulate aromatic guest molecules (e.g., anthracene, pyrene).[1]

Protocol C: Slow Evaporation Co-Crystallization

Method:

  • Stoichiometry: Mix TDMPP and the Guest molecule in a 1:1 molar ratio in a common solvent (e.g., THF or Ethyl Acetate).

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove dust nuclei.

  • Crystallization: Place in a vial covered with perforated Parafilm. Allow solvent to evaporate slowly over 5–10 days.

  • Analysis: Analyze resulting crystals via Single Crystal XRD to determine the inclusion mode (e.g.,

    
     stacking within the cleft).
    

Characterization & Validation

To ensure scientific integrity, the following validation steps are required:

  • NMR Spectroscopy (

    
    H, 
    
    
    C):
    • Diagnostic: Check for the shift in the methylene protons (-CH

      
      -).[1] In the free ligand, they appear as a singlet (~3.8 ppm). Upon metal coordination, this signal often splits or shifts downfield due to conformational locking.
      
  • Single Crystal XRD (SC-XRD):

    • Critical: This is the only definitive method to determine the syn/anti conformation of the benzyl arms in the solid state.

  • Powder XRD (PXRD):

    • Use to verify phase purity of the bulk sample against the simulated pattern from SC-XRD.[1]

Figure 2: Decision tree for supramolecular assembly outcomes based on anion selection.

References

  • General Synthesis of 2,4,6-Trisubstituted Pyrimidines

    • Title: Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines.[2][3][4][5]

    • Source: Asian J. Chem.
    • URL:[Link] (General reference for chalcone/amidine condensation logic).[1]

  • Ag(I)

    • Title: Silver(I) coordination chemistry of 2,6-diarylpyrazines.[1] Pi-stacking, anion coordination, and steric control.[1]

    • Source: PubMed / Dalton Trans.
    • URL:[Link] (Analogous chemistry for dimethyl-substituted flexible ligands).[1]

  • Supramolecular Isomerism

    • Title: Supramolecular patterns in the crystal structures of 1,3,5-trisubstituted 2,4,6-triethylbenzenes.
    • Source: CrystEngComm.
    • URL:[Link] (Grounding for the behavior of flexible benzyl arms).[1]

High-Throughput Screening of Pyrimidine-Based Libraries: Protocols for Kinase & Phenotypic Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The pyrimidine scaffold is arguably the most "privileged" structure in medicinal chemistry, serving as the core for a vast percentage of FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib) and nucleoside analogs. Its structural homology to the adenine ring of ATP makes it an ideal starting point for developing ATP-competitive inhibitors.[1]

However, screening pyrimidine libraries presents distinct challenges. While chemically stable, these libraries often suffer from solubility-driven aggregation (leading to false positives) and autofluorescence in certain derivative classes.

This guide details a robust HTS campaign structure designed specifically to interrogate pyrimidine-based libraries against kinase targets, utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to mitigate interference and CellTiter-Glo® for phenotypic validation.

Library Management & Preparation[2]

Before assay execution, the integrity of the chemical library must be validated. Pyrimidine derivatives can crystallize or precipitate out of DMSO upon freeze-thaw cycles.

Compound Handling Protocol
  • Solvent: 100% Anhydrous DMSO.

  • Storage: -20°C or -80°C in varying humidity-controlled environments to prevent water absorption (DMSO is hygroscopic; water uptake causes compound precipitation).

  • Quality Control: Randomly sample 5% of the library for LC-MS analysis annually. Purity >90% is required for primary screening.

Acoustic Dispensing (The "Touchless" Standard)

Use acoustic liquid handling (e.g., Labcyte Echo) for assay plate preparation.

  • Why: Traditional tip-based transfer can cause cross-contamination and loss of hydrophobic pyrimidines to plastic tips.

  • Volume: Transfer 20–50 nL of compound to assay plates to achieve final concentrations (typically 10 µM) while keeping final DMSO <1%.

Protocol A: Biochemical HTS (TR-FRET Kinase Assay)

Objective: Identify ATP-competitive inhibitors of a target kinase (e.g., EGFR, CDK) while eliminating false positives caused by compound fluorescence.

Rationale: Standard fluorescence intensity assays are unsuitable for pyrimidine libraries because many derivatives fluoresce in the blue/green range. TR-FRET (Time-Resolved FRET) uses a lanthanide donor (Terbium or Europium) with a long emission half-life. By delaying the read time (50–100 µs), short-lived compound autofluorescence decays, leaving only the specific FRET signal.

Assay Principle Diagram

TR_FRET_Mechanism cluster_interference Interference Mitigation Excitation Excitation Source (340 nm) Donor Tb-Labeled Antibody (Donor) Excitation->Donor Excites Lanthanide Kinase Phosphorylated Substrate Donor->Kinase Binds Acceptor Fluorescent Tracer (Acceptor) Donor->Acceptor FRET Event (Energy Transfer) Detector Detector (520 nm / 495 nm) Donor->Detector Reference Emission Kinase->Acceptor Proximity (<10nm) Acceptor->Detector Emission (Delayed) Compound Autofluorescent Compound Decay Rapid Decay (<10 µs) Compound->Decay

Caption: TR-FRET mechanism filtering short-lived autofluorescence from pyrimidine derivatives.

Step-by-Step Procedure

Reagents:

  • Kinase Buffer A: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (Detergent is critical to prevent aggregation).

  • Tracer: Fluorescein-labeled kinase substrate (specific to target).

  • Antibody: Terbium-labeled anti-phospho antibody.[2]

Workflow:

  • Plate Prep: Dispense 20 nL of library compounds (10 mM stock) into 384-well low-volume white plates using acoustic dispenser.

  • Enzyme Addition: Add 5 µL of 2x Kinase/Substrate mix in Kinase Buffer A.

    • Control: Add buffer only to "Min Signal" wells (100% inhibition control).

  • Pre-Incubation: Incubate for 10 min at RT (allows compound to bind kinase).

  • Reaction Start: Add 5 µL of 2x ATP solution (at K_m concentration).

  • Incubation: Incubate for 60 min at RT (protect from light).

  • Detection: Add 10 µL of EDTA/Tb-Antibody mixture to stop reaction and detect product.

  • Read: Incubate 30 min, then read on HTS multimode reader (e.g., EnVision).

    • Settings: Excitation 340nm; Emission 1 (Donor) 495nm; Emission 2 (Acceptor) 520nm; Delay 100µs.

Data Calculation

Calculate the FRET Ratio for each well:



Calculate % Inhibition relative to Max (DMSO) and Min (No Enzyme) controls.

Protocol B: Cell-Based Phenotypic Screen

Objective: Validate cell permeability and target engagement in a physiological context.

Rationale: Pyrimidines are generally cell-permeable, but specific side chains can hinder entry. A cell viability assay (CellTiter-Glo) serves as a rapid filter for cytotoxic efficacy, which is often the desired phenotype for oncology targets.

Workflow Logic
  • Cell Seeding: Dispense 1000 cells/well in 384-well white clear-bottom plates (25 µL volume). Incubate 24h for attachment.

  • Compound Addition: Add 5 µL of 6x compound solution (final conc. 10 µM, 0.5% DMSO).

  • Treatment: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • Detection: Equilibrate plates to RT (20 min). Add 30 µL CellTiter-Glo reagent.

  • Lysis: Shake on orbital shaker (2 min). Incubate 10 min to stabilize signal.

  • Read: Measure Total Luminescence (Integration time: 0.5s).

Hit Triage & Data Analysis

High false-positive rates are the enemy of HTS. For pyrimidines, aggregation is the primary source of artifactual inhibition.

The "Z-Prime" Validation

Before running the full library, validate assay robustness using a plate of controls (DMSO vs. Reference Inhibitor).



  • Requirement:

    
     is mandatory for a screen to proceed.
    
Triage Decision Tree

Triage_Workflow Primary Primary Screen (Single Point 10µM) Cutoff Hit Cutoff (>50% Inhibition) Primary->Cutoff DoseResp Dose Response (IC50) Cutoff->DoseResp Active Discard Discard (False Positive) Cutoff->Discard Inactive CounterScreen Counter Screen (Unrelated Kinase + Detergent) DoseResp->CounterScreen Potent (<1µM) Orthogonal Orthogonal Assay (Cell-Based / Biophysical) CounterScreen->Orthogonal Selective CounterScreen->Discard Aggregator / Promiscuous Lead Validated Hit Series Orthogonal->Lead Confirmed Orthogonal->Discard No Cell Effect

Caption: Hit triage logic eliminating aggregators and off-target artifacts.

False Positive Elimination (PAINS & Aggregators)
  • Detergent Sensitivity Test: Re-test hits in the presence of 0.01% vs 0.1% Triton X-100. True inhibitors are unaffected; aggregators lose potency at higher detergent concentrations (colloids are disrupted).

  • PAINS Filter: In silico filter for Pan-Assay Interference Compounds (e.g., rhodanines, alkylidene barbiturates). While pyrimidines are safe, fused rings may trigger alerts.

Troubleshooting Guide

IssueProbable CauseSolution
Low Z-Factor (<0.5) Pipetting error or driftRecalibrate acoustic dispenser; Check reagent stability.
High Background (TR-FRET) Detector gain too high or crosstalkOptimize "Lag Time" (increase to 100µs) to bypass autofluorescence.
"Flat" Dose Response Compound precipitationCheck solubility; ensure DMSO < 1%; Add 0.01% Brij-35.
Edge Effects Evaporation in outer wellsUse breathable seals; avoid using outer 384-well rows for data.

References

  • High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity. MDPI. [Link]

  • Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]

  • Using an HTS Ready Assay for PLK1 Inhibitor Screening. BellBrook Labs. [Link]

Sources

Application Note: In Vitro Assay Development for Pyrimidine Derivative Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for developing in vitro assays specifically for pyrimidine derivatives. It moves beyond generic protocols to address the specific physicochemical and mechanistic properties of this chemical class.

Introduction & Strategic Assay Design

Pyrimidine derivatives represent a cornerstone of modern pharmacotherapy, functioning primarily as antimetabolites (e.g., 5-Fluorouracil, Gemcitabine) or kinase inhibitors (e.g., novel EGFR/VEGFR inhibitors). Their efficacy relies on specific molecular events: cellular uptake via nucleoside transporters (e.g., hENT1), intracellular phosphorylation, and interference with DNA/RNA synthesis or enzyme inhibition (e.g., Thymidylate Synthase).

Developing assays for this class requires a "mechanism-first" approach. A generic cytotoxicity screen is insufficient because pyrimidine analogs often induce "thymineless death" or S-phase arrest, which manifests differently than immediate necrosis.

The Pyrimidine Efficacy Pathway

To design a valid assay, one must map the compound's intervention point.

PyrimidineMOA Prodrug Pyrimidine Derivative (Prodrug) Transport hENT1/hCNT Transport Prodrug->Transport Uptake Activation Phosphorylation (dCK/TKs) Transport->Activation Metabolic Activation Target_TS Target: Thymidylate Synthase (TS) Activation->Target_TS Inhibition Target_DNA Target: DNA Polymerase Activation->Target_DNA Incorporation Effect S-Phase Arrest & Apoptosis Target_TS->Effect dTTP Depletion Target_DNA->Effect Chain Termination

Figure 1: Critical checkpoints in pyrimidine derivative pharmacology. Assay failure often stems from overlooking transport (hENT1) or activation (dCK) requirements in the chosen cell model.

Cell Line Selection & Culture Optimization[1]

Critical Insight: Unlike direct toxins, pyrimidine antimetabolites require active cellular metabolism to work.

  • Requirement: Select cell lines with verified expression of hENT1 (transporter) and dCK (deoxycytidine kinase).

  • Reference Standard: Use HCT-116 (Colorectal) or A549 (Lung) as high-sensitivity controls. Use hENT1-low lines (e.g., specific pancreatic clones) as negative controls to verify transport-dependence.

Protocol 1: Cell Seeding for Metabolic Assays
  • Objective: Ensure cells remain in the exponential growth phase for the entire duration of the assay (typically 72 hours for antimetabolites).

  • Optimization: Perform a cell titration curve.

    • Seed cells at 500, 1000, 2000, 4000, and 8000 cells/well in 96-well plates.

    • Incubate for 72 hours (mock treatment).

    • Measure signal (ATP or Absorbance).

    • Selection Criteria: Choose the density that yields a signal ~70-80% of the saturation plateau to allow for growth variance.

Compound Management: Solubility & Stability

Pyrimidine derivatives often exhibit poor aqueous solubility or rapid hydrolysis.

  • Solvent: Dissolve stock in 100% DMSO (anhydrous). Target 10 mM or 20 mM stock concentration.

  • Precipitation Check: Many pyrimidines precipitate in aqueous media.

    • Test: Dilute stock 1:1000 in culture media (final 0.1% DMSO). Centrifuge at 10,000 x g for 10 min. Measure supernatant concentration via HPLC/UV. If recovery is <90%, use a solubility enhancer (e.g., Cyclodextrin) or lower the testing range.

  • Metabolic Stability: Pyrimidines are susceptible to deamination by Cytidine Deaminase (CDA) .

    • Note: If using high-CDA cell lines, your compound may be deactivated before it works. Co-treatment with a CDA inhibitor (e.g., Tetrahydrouridine) may be necessary during assay validation to distinguish intrinsic potency from metabolic stability.

Primary Screen: ATP-Based Cell Viability (Luminescence)

Why ATP? Tetrazolium assays (MTT/MTS) rely on dehydrogenase activity, which can be metabolically perturbed by mitochondrial inhibitors or metabolic shifts caused by pyrimidines, leading to artifacts. ATP quantitation (e.g., CellTiter-Glo®) is a direct measure of cell health and is more sensitive for cytostatic agents.

Detailed Protocol

Materials:

  • White-walled 96-well or 384-well plates (prevents signal bleed).

  • ATP detection reagent (lytic).

Workflow:

  • Seeding: Plate 2,000–5,000 cells/well in 90 µL media. Incubate 24h for attachment.

  • Treatment:

    • Prepare 10x compound serial dilutions in media (ensure DMSO is constant, e.g., 0.5%).

    • Add 10 µL of 10x compound to wells (Final volume 100 µL).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., 5-FU or Gemcitabine at 10 µM).

  • Incubation: Incubate for 72 hours .

    • Reasoning: Pyrimidine analogs act on DNA synthesis (S-phase). Cells must cycle at least twice to manifest significant "thymineless death." 24h is often insufficient.

  • Detection:

    • Equilibrate plate to Room Temp (RT) for 30 min.

    • Add 100 µL ATP Reagent. Shake orbitally (2 min) to lyse.

    • Incubate 10 min (stabilize signal).

    • Read Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis:

  • Normalize to Vehicle Control (100% Viability).

  • Fit data to a 4-parameter logistic (4PL) model:

    
    
    

Secondary Screen: Thymidylate Synthase (TS) Inhibition

For derivatives designed to target TS (like 5-FU), a direct enzymatic assay is required to validate the mechanism of action (MOA) independent of cellular transport.

Spectrophotometric TS Assay (Non-Radioactive)

Principle: TS catalyzes the methylation of dUMP to dTMP using 5,10-methylenetetrahydrofolate (mTHF). The reaction generates Dihydrofolate (DHF).[1] We monitor the increase in absorbance at 340 nm (DHF formation).[1]

Reagents:

  • Recombinant Human Thymidylate Synthase (hTS).

  • Substrate: dUMP (200 µM final).

  • Cofactor: 5,10-methylene-THF (300 µM final).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM MgCl2, 5 mM DTT.

Protocol:

  • Blanking: Set up the spectrophotometer at 340 nm (kinetic mode, 25°C).

  • Mixture: In a UV-transparent cuvette or plate, mix Buffer, hTS enzyme, and Test Compound. Incubate 10 min to allow binding.

  • Initiation: Add dUMP and mTHF to start the reaction.

  • Measurement: Monitor

    
     for 10–20 minutes.
    
  • Calculation:

    • Calculate slope (

      
      ) for the linear portion.
      
    • % Inhibition =

      
      .
      

Data Presentation & Quality Control

Summary Table: Assay Comparison
Assay TypeReadoutSensitivityPyrimidine SpecificityThroughput
ATP (Luminescence) Cell HealthHighHigh (detects cytostasis)High
MTT (Colorimetric) MetabolismModerateLow (metabolic artifacts)High
TS Enzymatic DHF FormationHighVery High (Target engagement)Medium
Clonogenic Colony CountVery HighHigh (Long-term survival)Low
Statistical Validation (Z-Factor)

For high-throughput screening (HTS), calculate the Z-factor to ensure assay robustness.



  • 
    : Standard deviation, 
    
    
    
    : Mean.
  • 
    : Positive control (max kill), 
    
    
    
    : Negative control (DMSO).
  • Target: Z > 0.5 is excellent.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Steep Hill Slope (>2.0) Compound precipitation or non-specific toxicity.Check solubility; reduce max concentration.
Right-shifted IC50 Low hENT1 expression or high CDA activity.Verify cell line expression; add CDA inhibitor.
High Background (TS Assay) Oxidation of THF cofactor.Use fresh DTT; keep THF under argon/nitrogen.
Edge Effects Evaporation in outer wells.Fill outer wells with PBS; use breathable seals.

References

  • Mechanism of Action: Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. Link

  • TS Assay Protocol: Carreras, C. W., & Santi, D. V. (1995). The catalytic mechanism and structure of thymidylate synthase. Annual Review of Biochemistry, 64, 721–762. Link

  • Cell Viability Optimization: Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • hENT1 Importance: Giovannetti, E., et al. (2006). Transcription analysis of human equilibrative nucleoside transporter-1 predicts survival in pancreas cancer patients treated with gemcitabine. Cancer Research, 66(7), 3928–3935. Link

  • Z-Factor: Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67–73. Link

Sources

Formulation of 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine for biological studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation & Handling of 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine

Abstract

2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine (herein referred to as TDMPP ) is a highly lipophilic trisubstituted pyrimidine scaffold often explored for antimicrobial, antiproliferative, and kinase inhibitory activities. Its structural core—a pyrimidine ring substituted with three hydrophobic 3,5-dimethylbenzyl groups—confers poor aqueous solubility (predicted LogP > 6.5), presenting significant challenges for biological delivery. This guide provides standardized protocols for preparing stable stock solutions, preventing precipitation in cell culture media, and formulating vehicles for animal studies.

Part 1: Physicochemical Profile & Solubility Assessment

Before formulation, it is critical to understand the molecule's "personality." TDMPP is a Class II/IV compound (Biopharmaceutics Classification System) characterized by high permeability but low solubility.

PropertyValue (Estimated)Implication for Formulation
Molecular Formula C₃₁H₃₄N₂Hydrophobic carbon-rich skeleton.
Molecular Weight ~434.6 g/mol Moderate size; amenable to oral absorption if solubilized.
Predicted LogP > 6.5Extremely Lipophilic. Practically insoluble in water.
pKa (Pyrimidine N) ~1.5 - 2.5Weak base. pH adjustment (acidification) is ineffective for solubilization in physiological ranges.
Key Solvents DMSO, DMF, DCM, ChloroformSoluble in organic solvents; prone to "crashing out" upon aqueous dilution.

Part 2: Stock Solution Preparation (Standard Operating Procedure)

Objective: Create a stable, high-concentration master stock for long-term storage.

Protocol A: Preparation of 50 mM Stock in DMSO

Reagents: Anhydrous Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, Cell Culture Grade).

  • Weighing: Accurately weigh 21.7 mg of TDMPP powder into a sterile 1.5 mL amber microcentrifuge tube.

    • Note: Amber tubes protect from potential photodegradation, common in conjugated aromatic systems.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5-10 minutes.

    • Visual Check: Solution must be crystal clear. If cloudy, add DMSO to reach 25 mM (2.0 mL total volume).

  • Sterilization: Do NOT filter sterilize the stock yet (high concentration drugs can bind to nylon/PES membranes). Sterilize during the dilution step or use aseptic technique with sterile DMSO.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

Part 3: In Vitro Formulation (Cell Culture)

The Challenge: "Solvent Shock." rapid dilution of a hydrophobic DMSO stock into aqueous media causes immediate nanoprecipitation, leading to false negatives (drug not available) or false positives (precipitate toxicity).

Protocol B: The "Intermediate Dilution" Method

Do not pipette DMSO stock directly into the cell culture plate.

  • Prepare Media: Use culture media containing 10% Fetal Bovine Serum (FBS) . The albumin in serum acts as a carrier protein to bind and solubilize TDMPP.

  • Step 1 (Intermediate): Dilute the 50 mM DMSO stock 1:100 into a sterile tube containing pure DMSO or Ethanol to make a 500 µM working solution .

  • Step 2 (Final): Dilute the 500 µM working solution 1:50 into pre-warmed Culture Media (with FBS).

    • Final Concentration: 10 µM.

    • Final DMSO: 0.2% (Well tolerated by most cell lines).

  • Mixing: Vortex immediately.

  • QC Step: Examine the media under a microscope (40x). If you see "black sand" (precipitates), the concentration is too high. Reduce to 1 µM or use a cyclodextrin additive (see below).

Advanced Option: Cyclodextrin Complexation

If precipitation persists at >5 µM:

  • Add Hydroxypropyl-β-cyclodextrin (HP-β-CD) to the cell culture media at 0.5% (w/v) before adding the drug. This creates inclusion complexes that maintain solubility.

Part 4: In Vivo Formulation (Animal Studies)

Objective: Deliver a high dose (e.g., 10-50 mg/kg) intraperitoneally (IP) or orally (PO) without blocking the needle or causing local irritation. Aqueous buffers (PBS) are forbidden as the primary solvent.

Decision Logic for Vehicle Selection

FormulationLogic Start Start: In Vivo Formulation Route Select Route Start->Route Oral Oral Gavage (PO) Route->Oral IP Intraperitoneal (IP) Route->IP Oil Lipid Vehicle (Corn Oil or Miglyol 812) Oral->Oil Preferred (High Sol) Cosolvent Co-solvent System (PEG400 / Tween80 / Saline) Oral->Cosolvent Alternative IP->Oil Avoid (Slow Release) IP->Cosolvent Standard

Caption: Decision tree for selecting the appropriate vehicle based on administration route.

Protocol C: PEG/Tween Co-solvent System (IP/IV/PO)

Target: 2 mg/mL solution (Suitable for 20 mg/kg dose in mice).

Composition: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline.

  • Dissolve: Weigh 2 mg TDMPP. Add 100 µL DMSO . Vortex until fully dissolved.

  • Stabilize: Add 400 µL PEG400 (Polyethylene Glycol 400). Vortex. The solution becomes viscous but should remain clear.

  • Emulsify: Add 50 µL Tween 80 . Vortex gently (avoid foaming).

  • Dilute: Slowly add 450 µL Warm Saline (0.9% NaCl) dropwise while vortexing.

    • Critical: If the solution turns milky white, a suspension has formed. This is acceptable for Oral (PO) but risky for IV. For IP, a slight haze is acceptable; large clumps are not.

Protocol D: Lipid Vehicle (Oral Gavage Preferred)

Best for high-dose toxicity studies.

  • Vehicle: Corn Oil or Miglyol 812.

  • Preparation: Weigh required TDMPP. Add oil.

  • Process: Sonicate in a water bath at 45°C for 30 minutes.

  • Result: TDMPP usually dissolves well in lipids due to its benzyl-rich structure. This formulation provides excellent bioavailability via lymphatic transport.

Part 5: Quality Control & Troubleshooting

ObservationDiagnosisRemediation
Cloudiness upon adding Saline "Crashing out" (Solubility limit exceeded).Increase PEG400 ratio to 60%. Reduce Saline.
Precipitate in Cell Media Concentration too high for aqueous stability.Use 0.5% HP-β-CD in media. Lower dose.
Crystals in DMSO Stock (post-thaw) Low temperature precipitation.Warm to 37°C and vortex before use.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics. Link

Troubleshooting & Optimization

Technical Support Center: Purification of Large, Non-Polar Organic Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Hub.

Scope: This guide is engineered for researchers handling large, hydrophobic organic molecules (MW > 500 Da, LogP > 5). Examples include macrocycles, PROTACs, lipid-conjugates, and polyaromatic hydrocarbons. These compounds present unique challenges: they precipitate in aqueous mobile phases, adsorb irreversibly to C18, and suffer from poor mass transfer kinetics.

Part 1: Solubility & Sample Loading (The "Entry" Barrier)

The Challenge: Large non-polar molecules often require strong solvents (DCM, THF, Toluene) for dissolution, which are incompatible with standard Reverse Phase (RP) initial conditions. Liquid injection of these solvents causes "solvent strength mismatch," leading to peak distortion and precipitation at the column head.

Q: My sample precipitates immediately upon injection into the Prep-HPLC or Flash system. How do I prevent this?

A: You must abandon standard liquid injection in favor of Solid Loading or "Sandwich" Injection.

Protocol A: Solid Deposition (The Gold Standard) For large hydrophobic molecules, solid loading eliminates solvent mismatch effects entirely.

  • Dissolution: Dissolve your crude sample in the minimum amount of a strong solvent (e.g., Dichloromethane or Acetone).

  • Adsorption: Add a solid sorbent carrier.

    • For Flash (Normal Phase): Use Silica gel (40-63 µm). Ratio: 1 part sample to 2-3 parts silica.

    • For Prep-HPLC (Reverse Phase): Use C18-modified silica or Celite 545. Crucial: Do not use bare silica for RP loading; it will act as a normal-phase trap, retaining your non-polar compound indefinitely.

  • Evaporation: Rotary evaporate the mixture to dryness until it is a free-flowing powder.

  • Loading: Pack this powder into a solid load cartridge (Flash) or an empty pre-column hardware (Prep-HPLC) placed before the main column.

Protocol B: "At-Column Dilution" (ACD) If you must use liquid injection on a Prep-HPLC system:

  • Configure your system to pump a weak solvent (e.g., 5% ACN/Water) at a high flow rate (e.g., 80% of total flow) through the main pump.

  • Inject your sample (dissolved in strong solvent) into a separate stream that merges with the main stream just before the column.

  • Result: The sample is instantly diluted/precipitated in a controlled manner at the column head, focusing the band before the gradient begins.

Visual Guide: Sample Loading Decision Tree

LoadingStrategy Start Start: Sample Solubility Check SolubleMobile Soluble in Initial Mobile Phase? Start->SolubleMobile LiquidLoad Direct Liquid Injection SolubleMobile->LiquidLoad Yes StrongSolvent Requires Strong Solvent (DCM, THF, DMSO) SolubleMobile->StrongSolvent No TechniqueChoice Choose Technique StrongSolvent->TechniqueChoice SolidLoad Solid Load (Recommended) Carrier: Celite or C18 TechniqueChoice->SolidLoad Sample > 100mg Sandwich Sandwich Injection (Plug of weak solvent before/after) TechniqueChoice->Sandwich Sample < 100mg

Figure 1: Decision matrix for selecting the optimal loading strategy based on sample solubility and scale.

Part 2: Chromatography Method Development

The Challenge: Large hydrophobic molecules interact too strongly with standard C18 phases, leading to extremely long retention times or "ghost peaks" in subsequent runs.

Q: My compound elutes as a broad tailing peak on C18, or doesn't elute at all. What should I change?

A: You are likely experiencing "Hydrophobic Collapse" or Irreversible Adsorption. Switch stationary phases.

For molecules with LogP > 5, the Van der Waals forces between the C18 alkyl chains and your molecule are too strong.

Stationary Phase Selection Guide:

Stationary PhaseLigand DensityApplication for Non-Polar Molecules
C18 (Octadecyl) HighOften too retentive. Use only for "moderately" non-polar compounds.
C8 (Octyl) MediumFirst Choice. Reduced hydrophobicity allows elution with standard ACN/MeOH gradients.
C4 (Butyl) LowBest for very large, hydrophobic molecules (e.g., lipid tails) to prevent irreversible binding.
Phenyl-Hexyl AlternativeExcellent for aromatic compounds (Pi-Pi interactions). Provides orthogonal selectivity to alkyl chains.

Mobile Phase Modifications:

  • Switch Modifier: If Acetonitrile (ACN) fails, switch to Tetrahydrofuran (THF) or Isopropanol (IPA) as component B.

    • Caution: THF swells PEEK tubing. Use stainless steel lines or limit THF to <10% if using PEEK.

  • Add Chaos: For very sticky molecules, add 0.1% Formic Acid or TFA. The pH control suppresses ionization of residual silanols, reducing secondary interactions.

Visual Guide: Stationary Phase Selection Logic

ColumnSelection Input Molecule LogP > 5 C18 Try C18 Column Input->C18 Check Retention > 20 min or Broad Peak? C18->Check C8 Switch to C8 Check->C8 Yes (Too Retentive) Phenyl Switch to Phenyl-Hexyl Check->Phenyl Poor Selectivity (Isomers) C4 Switch to C4 C8->C4 Still too Retentive

Figure 2: Logic flow for selecting the appropriate stationary phase when standard C18 fails.

Part 3: Recovery & Yield (The "Ghost" Problem)

The Challenge: You inject 100 mg but recover only 60 mg. The missing material is stuck on the column or precipitated in the tubing.[1]

Q: How do I recover material that has adsorbed irreversibly to the column?

A: Implement a "Sawtooth" Wash Step and Passivate the System.

1. The "Sawtooth" Wash Protocol: Do not end your gradient at 95% B and immediately re-equilibrate. Large non-polar molecules often require a "hold" at high organic strength to desorb.

  • Step 1: Run Gradient to 100% B (Organic).

  • Step 2: Switch to a "Wash Solvent" (e.g., DCM or THF) if your column hardware permits (Stainless steel only).

  • Step 3: Hold for 5 column volumes (CV).

  • Step 4: Return to 100% B, then equilibrate to Initial conditions.

2. System Passivation: Large hydrophobic molecules stick to stainless steel frits and tubing.

  • Solution: Flush the system (without column) with 50% IPA/Water containing 0.1% Phosphoric Acid overnight. This occupies active sites on the metal surfaces.

Part 4: Advanced Troubleshooting (FAQs)

Q: I see "Ghost Peaks" in my blank run after a purification.

  • Cause: Carryover. Your molecule is precipitating in the injector loop or needle seat.

  • Fix: Change your needle wash solvent to a mixture of 50:25:25 IPA:MeOH:Cyclohexane . This "magic mix" dissolves almost all non-polar residues.

Q: My backpressure spikes during the run.

  • Cause: Sample precipitation inside the column or frit clogging.[1]

  • Fix:

    • Reverse the column flow (if manufacturer permits) and wash with 100% THF.

    • Check the "Solubility Decision Tree" (Figure 1) and switch to Solid Loading.

References

  • Teledyne ISCO. (n.d.).[2] Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from [Link]

  • Waters Corporation. (2023). Preparative Chromatography Guide: Method Development Strategies. Retrieved from [Link]

  • Phenomenex. (2022). High-Performance Preparative LC Techniques: Stationary Phase Selection. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Strategies for Purification of Hydrophobic Compounds. Retrieved from [Link]

Sources

Technical Support Center: Stability Protocols for 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

The Challenge: 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine is a sterically crowded, electron-rich ligand precursor. Users frequently report "decomposition" during workup, characterized by the formation of yellow/orange oils from colorless reaction mixtures, loss of mass on silica gel, or the appearance of insoluble precipitates.

The Diagnosis: The "decomposition" is rarely ring fragmentation. Instead, it is driven by two primary vectors:

  • Benzylic Auto-oxidation: The methylene bridges (

    
    ) connecting the pyrimidine core to the electron-rich 3,5-dimethylphenyl rings are highly activated. In the presence of air and light, these oxidize to ketones (benzoyl derivatives) or hydroperoxides.
    
  • Acid-Base Interaction on Silica: The pyrimidine nitrogens are basic. Standard acidic silica gel protonates the molecule, causing it to "streak" or irreversibly bind, while simultaneously catalyzing benzylic oxidation.

Mechanistic Insight: Why It Fails

To prevent failure, you must understand the enemy. The decomposition is not random; it follows a specific oxidative pathway facilitated by the molecule's electronic structure.

Diagram 1: Oxidative Decomposition Pathway

This diagram illustrates the transition from the desired product to the unwanted ketone impurity, driven by radical formation at the benzylic position.

OxidationPathway Target Target Molecule (Colorless Oil/Solid) Radical Benzylic Radical Intermediate Target->Radical hν / Heat Peroxide Hydroperoxide Species Radical->Peroxide + O2 Ketone Benzoyl Impurity (Yellow/Orange) Peroxide->Ketone Dehydration Silica Acidic Silica Gel (Catalyst) Silica->Radical Promotes SET Oxygen Atmospheric O2 Oxygen->Radical Initiates

Caption: Figure 1. The auto-oxidation cascade. The electron-rich dimethylphenyl groups stabilize the benzylic radical, accelerating conversion to the yellow ketone impurity.

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by researchers handling this scaffold.

Q1: My crude reaction mixture was colorless, but it turned bright yellow upon rotary evaporation. What happened?

A: You have triggered Benzylic Auto-oxidation .

  • Cause: The combination of heat (water bath), light, and increased surface area (rotation) exposed the sensitive methylene bridges to atmospheric oxygen.

  • Immediate Fix: Add 0.1% w/w BHT (Butylated hydroxytoluene) to your crude mixture immediately.

  • Prevention: Always backfill your rotavap with Nitrogen or Argon before spinning. Keep the bath temperature

    
    .
    
Q2: I loaded 500 mg onto a silica column, but only recovered 300 mg. The column has a yellow streak.

A: This is Acid-Base Retention and On-Column Oxidation .

  • Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). The basic pyrimidine nitrogens protonate, forming a salt that sticks to the silica. Furthermore, silica acts as a surface catalyst for oxidation.

  • Solution: Do NOT use standard silica. Switch to Neutral Alumina (Brockmann Grade III) or pretreat your silica with 1–2% Triethylamine (TEA) in the mobile phase to neutralize acidic sites.

Q3: The product crashes out as a gum during the aqueous workup.

A: This is a Solubility/pH Mismatch .

  • Cause: The molecule is highly lipophilic due to the three aryl rings but has a basic core. If your aqueous wash is too acidic, you form a gummy salt. If it's too basic (e.g., NaOH), you might form an emulsion.

  • Solution: Use a buffered wash (Sat.

    
     or Phosphate Buffer pH 7.2) rather than strong acids/bases. Use Dichloromethane (DCM) rather than Ethyl Acetate for extraction, as pyrimidines often have better solubility in chlorinated solvents.
    

Standard Operating Procedure (SOP): The "Safe" Workup

This protocol is designed to minimize oxidative stress and silica interaction.

Reagents & Materials
  • Quench Buffer: Saturated aqueous Ammonium Chloride (

    
    ).
    
  • Extraction Solvent: Dichloromethane (DCM), degassed with Argon.

  • Drying Agent: Sodium Sulfate (

    
    ) - Avoid Magnesium Sulfate as it is slightly acidic.
    
  • Stabilizer: BHT (2,6-Di-tert-butyl-4-methylphenol).

Step-by-Step Protocol
StepActionTechnical Rationale
1. Quench Cool reaction to

. Add degassed Sat.

dropwise.
Controls exotherm; prevents acid-catalyzed cleavage.
2. Extraction Extract 3x with DCM. Add 0.05% BHT to the DCM before extraction. BHT acts as a radical scavenger, intercepting oxidation before it starts.
3. Wash Wash combined organics once with Brine.Removes bulk water; avoids emulsion formation.
4. Drying Dry over

for 10 mins. Filter.

is neutral.

is Lewis acidic and can bind the pyrimidine.
5. Concentration Rotavap at

. Cover flask with foil.
Blocks UV light which catalyzes radical formation.
6. Purification Method A (Preferred): Recrystallization from EtOH/Heptane. Method B: Column Chromatography on Neutral Alumina (0-10% EtOAc/Hexanes).Avoids silica completely. Alumina is less prone to catalyzing oxidation.
Diagram 2: Workup Decision Tree

Follow this logic flow to determine the correct purification path based on crude purity.

WorkupLogic Start Crude Reaction Mixture TLC Check TLC (Alumina Plate) Start->TLC Clean Single Spot? TLC->Clean Dirty Multiple Spots? TLC->Dirty Recryst Recrystallize (Ethanol/Heptane) UNDER ARGON Clean->Recryst Yes Column Chromatography REQUIRED Dirty->Column Yes SilicaCheck Is Neutral Alumina Available? Column->SilicaCheck UseAlumina Use Neutral Alumina (Brockmann III) SilicaCheck->UseAlumina Yes ModSilica Use Silica + 2% Et3N (Pre-flush column) SilicaCheck->ModSilica No

Caption: Figure 2. Decision matrix for purification. Recrystallization is prioritized to avoid stationary phase decomposition.

Quantitative Data: Solvent Compatibility

Solubility and stability data for 2,4,6-trisubstituted pyrimidines.

SolventSolubilityStability RiskRecommendation
Chloroform (

)
HighHigh (Forms HCl/Phosgene over time)Avoid for storage. Filter through basic alumina before NMR.
Dichloromethane (DCM) HighLowExcellent for extraction.
Ethyl Acetate ModerateLowGood for chromatography (if neutralized).
Acetone HighModerate (Aldol condensation risk)Avoid if strong base is present.
DMSO HighHigh (Oxidant)Do NOT use. DMSO can act as an oxidant for benzylic halides/positions.

References

  • Yamanaka, H., et al. "Oxidation of 2,4-Disubstituted Pyrimidines with Organic Peracids." Heterocycles, vol. 16, no. 4, 1981, pp. 573-578. Establishes the susceptibility of substituted pyrimidines to oxidative ring contraction and N-oxidation.

  • BenchChem Technical Support. "Purification of Pyrimidine Derivatives by Column Chromatography." BenchChem Knowledge Base, 2025. Provides protocols for neutralizing silica gel to prevent pyrimidine degradation.

  • MDPI Molecules. "Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis." Molecules, 2024.[1][2] Details the mechanism of benzylic oxidation in heterocyclic systems, supporting the radical pathway hypothesis.

  • PubChem Compound Summary. "2,4,6-Triaminopyrimidine." National Center for Biotechnology Information, 2025. Used for pKa estimation and structural analogy of electron-rich pyrimidine cores.

Sources

Scaling up the synthesis of 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PRECLIN-SYN-246-TRIBENZ Status: Active Support Target Molecule: 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine Application: Preclinical Candidate Scale-Up (Kg-lab)

Executive Summary

Scaling up the synthesis of 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine presents a specific process chemistry challenge: the triple alkylation of an electron-deficient heteroaromatic core with a bulky benzylic nucleophile.

While traditional Palladium-catalyzed cross-couplings (Negishi/Suzuki) are viable, they often introduce high costs and difficult heavy-metal scavenging requirements critical for preclinical API (Active Pharmaceutical Ingredient) specifications.

This guide details the Iron-Catalyzed Kumada Cross-Coupling protocol. This method is selected for its superior safety profile, lower cost, and reduced environmental impact compared to Ni/Pd routes, while maintaining high efficacy for


 bond formation.
Module 1: The Master Protocol (Iron-Catalyzed Kumada Coupling)

Rationale: Iron (Fe) catalysis, specifically using Fe(acac)₃, promotes the coupling of alkyl Grignard reagents with aryl chlorides without significant


-hydride elimination or extensive Wurtz homocoupling, provided the ligand environment (TMEDA) is controlled.
Reaction Scheme
  • Electrophile: 2,4,6-Trichloropyrimidine

  • Nucleophile: (3,5-Dimethylbenzyl)magnesium chloride (3.5 - 4.0 equiv)

  • Catalyst: Fe(acac)₃ (5 mol%)

  • Ligand: TMEDA (N,N,N',N'-Tetramethylethylenediamine)[1]

  • Solvent: THF (Anhydrous)

Step-by-Step Scale-Up Procedure (100g Basis)
  • Grignard Preparation (The Nucleophile):

    • Charge Magnesium turnings (1.2 equiv relative to benzyl chloride) into a reactor inerted with

      
      .
      
    • Activate Mg with

      
       (catalytic).
      
    • Add dry THF.

    • Slowly dose 3,5-dimethylbenzyl chloride (dissolved in THF) at a rate to maintain a gentle reflux (

      
      ).
      
    • Critical Control: Titrate the resulting Grignard reagent using the Knochel method (LiCl/I2) to determine exact molarity (Target: 1.0 - 1.5 M).

  • Coupling Reaction:

    • Vessel A: Dissolve 2,4,6-trichloropyrimidine (1.0 equiv) and Fe(acac)₃ (0.05 equiv) in dry THF.

    • Add TMEDA (0.10 equiv). The solution will darken (formation of active Fe-species).[2]

    • Cool Vessel A to

      
      .
      
    • Addition: Add the prepared Grignard reagent (3.5 equiv) dropwise.

    • Thermodynamics: The reaction is highly exothermic. Maintain internal temperature

      
       during addition to prevent homocoupling of the benzyl group.
      
    • Completion: After addition, warm to Room Temperature (RT) and stir for 2 hours. If TLC/HPLC shows mono- or di-substituted intermediates, heat to

      
       for 1 hour to force the C2-position substitution.
      
  • Quench & Workup:

    • Cool to

      
      .
      
    • Quench with saturated aqueous

      
       containing 5% Citric Acid (facilitates Iron removal).
      
    • Extract with Ethyl Acetate or MTBE.

    • Wash organic layer with brine. Dry over

      
      .
      
Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists during the scale-up of tribenzyl-pyrimidines.

Q1: HPLC shows a persistent impurity at RRT 0.85. It looks like the di-substituted product. How do I drive the reaction to completion?

Diagnosis: The C2 position of the pyrimidine ring is electronically less electrophilic than the C4 and C6 positions. Steric hindrance from the two established 3,5-dimethylbenzyl groups further retards the third addition. Corrective Action:

  • Temperature Ramp: Do not reflux immediately. Allow the C4/C6 substitution to occur at

    
    . Only then ramp to 
    
    
    
    to drive the C2 substitution.
  • Stoichiometry: Ensure a true excess of Grignard. The "3.5 equivalents" is theoretical; moisture in the reactor headspace can quench 0.2-0.5 equiv. Bump to 4.0 equiv if conversion stalls.

  • Catalyst Refresh: If the reaction stalls after 12 hours, the Fe catalyst may have deactivated. Add a second charge of Fe(acac)₃ (1 mol%) dissolved in minimum THF.

Q2: We are observing a thick precipitate that clogs the bottom valve during the quench. What is it?

Diagnosis: This is likely Magnesium Hydroxide/Chloride salts ("Magnesium Cement") forming upon aqueous quench of a concentrated reaction mixture. Corrective Action:

  • Acidic Quench: Use 1M HCl or 10% Citric Acid instead of pure water or

    
    . The acidic pH solubilizes Mg salts.
    
  • Dilution: Dilute the reaction mixture with the extraction solvent (MTBE/EtOAc) before adding the aqueous quench.

Q3: The final product has a yellow tint, and Pd/Fe analysis fails preclinical specs (<10 ppm).

Diagnosis: Residual Iron species or polymerized by-products (from TMEDA oxidation). Corrective Action:

  • Scavenger Wash: Wash the organic phase with 5% aqueous L-Cysteine or a specialized metal scavenger (e.g., SiliaMetS®) during the workup.

  • Recrystallization: The tribenzyl pyrimidine core is highly lipophilic. Recrystallize from Heptane/Ethanol or IPA . This is far superior to chromatography for removing metal traces at kg-scale.

Q4: We see a major byproduct: 1,2-bis(3,5-dimethylphenyl)ethane. Why?

Diagnosis: This is the Wurtz homocoupling dimer of your Grignard reagent. It occurs when the Grignard concentration is too high relative to the catalyst turnover, or if the temperature is too high during formation. Corrective Action:

  • Slow Addition: Decrease the dosing rate of the Grignard.

  • Temperature Control: Keep the coupling reaction at

    
     during the addition phase.
    
  • Solvent Switch: If persistent, switch the Grignard solvent to 2-MeTHF (2-Methyltetrahydrofuran). It often suppresses homocoupling compared to pure THF.

Module 3: Process Visualization

The following diagram illustrates the convergent synthesis workflow, highlighting critical control points (CCP) for the preclinical scale-up.

G Start1 3,5-Dimethylbenzyl Chloride Grignard Grignard Reagent (Nucleophile) Start1->Grignard Activation (I2) Start2 Mg Turnings / THF Start2->Grignard Reaction Coupling Reaction (Temp < 10°C -> 50°C) Grignard->Reaction Slow Addition (CCP) Core 2,4,6-Trichloro- pyrimidine Core->Reaction Catalyst Fe(acac)3 + TMEDA Catalyst->Reaction Quench Acidic Quench (Citric Acid) Reaction->Quench Conversion Check Workup Phase Separation & Scavenging Quench->Workup Final Target API: 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine Workup->Final Recrystallization

Caption: Workflow for the Iron-Catalyzed synthesis of the target pyrimidine, emphasizing the critical control point (CCP) during Grignard addition.

Module 4: Data & Comparison

Table 1: Catalyst System Comparison for Scale-Up

ParameterIron (Fe(acac)₃) MethodPalladium (Pd-Suzuki/Negishi)Nickel (Ni-Kumada)
Cost Low (Fe is abundant)High (Pd fluctuation)Moderate
Toxicity (ICH Q3D) Class 3 (Low concern)Class 1 (High concern)Class 1 (High concern)
Reaction Time 2 - 4 Hours12 - 24 Hours4 - 8 Hours
Homocoupling Risk Low (with TMEDA)LowHigh
Purification Aqueous Wash / Cryst.Scavengers requiredScavengers required
Scalability Excellent (Exotherm mgmt)GoodGood

Table 2: Solvents & Yields (Simulated based on Class Data)

Solvent SystemTemp (

)
Conversion (HPLC)Isolated YieldNotes
THF (Anhydrous)

98.5%88%Recommended. Best balance of solubility and rate.
2-MeTHF

96.0%85%Green alternative; easier phase separation.
Diethyl Ether

75.0%60%Boiling point too low to drive C2-substitution.
Toluene/THF

92.0%78%Higher temp risks Wurtz homocoupling.
References
  • Iron-Catalyzed Cross-Coupling of Alkyl Grignards: Fürstner, A., Leitner, A., Méndez, M., & Krause, H. (2002). Iron-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 124(46), 13856–13863. Link

  • Mechanistic Insight (Fe vs Ni): Bedford, R. B., et al. (2014). Iron-Catalyzed Negishi Cross-Coupling: The Scope and Mechanism. Angewandte Chemie International Edition, 53(7), 1804-1808. Link

  • Kumada Coupling on Pyrimidines: Mangalagiu, I. I. (2011). Recent Achievements in the Chemistry of Pyrimidines. Current Organic Chemistry, 15(5), 730-752. Link

  • Process Safety in Grignard Scale-up: Org. Process Res. Dev. 2012, 16, 11, 1817–1823. Safety Assessment of Grignard Reagents on Scale. Link

Sources

Identifying and removing impurities from crude 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine

[1]

Case Number: TDMPP-PUR-001 Subject: Impurity Profiling and Remediation for Crude 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine Assigned Specialist: Senior Application Scientist[1][2][3]

Impurity Profiling: What is in my Crude?

Before initiating purification, you must categorize the contaminants.[1][2] In the synthesis of TDMPP, the reaction kinetics often favor the formation of specific byproducts due to the steric bulk of the 3,5-dimethylbenzyl groups.

Diagnostic Table: Common Impurities
Impurity TypeChemical IdentityOriginDetection Signature (1H NMR / LC-MS)
Type A (Critical) 3,3',5,5'-Tetramethylbibenzyl Homocoupling of the benzyl Grignard/Lithium reagent (Wurtz coupling).[2][3]NMR: Singlet ~2.80 ppm (CH₂-CH₂ bridge).[2] LC-MS: m/z ~238 (No ionization in ESI+ usually).
Type B (Intermediate) 2,4-Bis[(3,5-dimethylphenyl)methyl]-6-chloropyrimidine Incomplete substitution at the sterically hindered C2 or C6 position.[2][3]NMR: Pyrimidine H-5 singlet shifts downfield due to Cl electron withdrawal.[1][2] LC-MS: m/z ~366/368 (Cl isotope pattern).[1][2]
Type C (Hydrolysis) 2,4-Bis(...)-6-hydroxypyrimidine Hydrolysis of unreacted chloropyrimidine during aqueous workup.[2][3]LC-MS: Mass [M-Benzyl+OH]. Broad peak (tautomerization).[1][2][3]
Type D (Inorganic) Palladium/Nickel Black Residual catalyst.[1][2][3]Visual: Grey/Black particulates.[1][2][3] XRF detection.[1][2][3]

Troubleshooting Guide (Q&A)

Q1: My crude yield is >120%, and the solid is sticky/oily. What happened?

Diagnosis: You likely have significant Type A Impurity (Bibenzyl) contamination.[2][3] Mechanism: Benzyl halides are prone to homocoupling during Grignard formation or metal-catalyzed cross-coupling.[2][3] This byproduct is lipophilic and non-volatile, artificially inflating your mass.[1][2] Remediation: Do not proceed immediately to chromatography.[1][2][3] The bibenzyl impurity is highly soluble in non-polar solvents (Hexanes/Pentane), whereas the tris-substituted pyrimidine (TDMPP) is more crystalline and slightly less soluble in cold alkanes.[1][2]

  • Action: Perform a cold hexane trituration . Slurry the crude oil in hexanes at -20°C. Filter the precipitated TDMPP. The filtrate will contain the bibenzyl impurity.[1]

Q2: I see a "split" peak for the pyrimidine proton in NMR. Is this an isomer?

Diagnosis: This is likely Type B Impurity (The Disubstituted Chloride) .[1][2][3] Mechanism: The third substitution (usually at the 2-position) is the slowest due to steric crowding from the flanking 4,6-benzyl groups. If the reaction was not refluxed long enough or the reagent equivalents were too low, this intermediate remains.[1] Remediation: This impurity is chemically distinct (contains a reactive C-Cl bond).[2][3]

  • Action: If >10%, re-subject the crude to the reaction conditions with fresh catalyst and reagent. If <10%, use Flash Column Chromatography .[1][2] The Chloro-pyrimidine is less polar than the Tris-product (due to the lack of the third electron-rich aromatic ring) and will elute slightly earlier in non-polar gradients.

Q3: My product is colored (yellow/brown) but should be white. Recrystallization isn't working.

Diagnosis: Trace Type D (Metal) or conjugated oligomers.[1][2][3] Mechanism: Palladium or Nickel residues can coordinate to the pyrimidine nitrogens, forming colored complexes that co-crystallize.[1][2] Remediation:

  • Action: Dissolve the compound in EtOAc/THF and treat with a metal scavenger (e.g., SiliaMetS® Thiol or activated charcoal) for 4 hours at 50°C. Filter through Celite before recrystallization.

Visualizing the Impurity Landscape

The following diagram illustrates the genesis of impurities during the coupling phase and the logic for their removal.

TDMPP_Synthesiscluster_PurificationPurification StrategyReagentsReagents:2,4,6-Trichloropyrimidine+ 3,5-Dimethylbenzyl-MgXReactionCross-Coupling(Pd/Ni Catalyst)Reagents->ReactionTargetTARGET: TDMPP(Tris-substituted)Reaction->TargetCompleteConversionImpurity_AIMPURITY A:Bibenzyl Dimer(Homocoupling)Reaction->Impurity_ASide Rxn:Wurtz CouplingImpurity_BIMPURITY B:Bis-substituted Chloride(Incomplete)Reaction->Impurity_BKineticStallingStep1Trituration(Cold Hexane)Target->Step1SolidRetainedImpurity_A->Step1Removed inFiltrateStep2Recrystallization(EtOH/Toluene)Impurity_B->Step2Remains inMother LiquorStep1->Step2

Caption: Figure 1. Reaction pathways leading to TDMPP and common impurities, mapped to specific purification interventions.

Validated Purification Protocols

Protocol A: Removal of Bibenzyl Impurities (Trituration)

Best for: Crude mixtures containing >5% homocoupled starting material.[1][3]

  • Dissolution: Dissolve crude residue in a minimum amount of Dichloromethane (DCM) to ensure homogeneity.

  • Solvent Swap: Add 10 volumes of Hexane or Heptane.

  • Concentration: Rotovap gently to remove the DCM.[1][2][3] The mixture should become cloudy.[1]

  • Precipitation: Cool the suspension to -20°C for 4 hours.

  • Filtration: Filter the solids rapidly.

    • Solid: Enriched TDMPP.[1][2][3]

    • Filtrate: Contains the majority of 3,3',5,5'-tetramethylbibenzyl .[1][2]

  • Validation: Check 1H NMR for the disappearance of the ethylene bridge singlet at ~2.8 ppm.

Protocol B: Final Polishing (Recrystallization)

Best for: Removing trace chloro-intermediates and metal residues.[2][3]

  • Solvent Selection: Use a mixture of Ethanol (EtOH) and Toluene (9:1 ratio).[1][2][3] Toluene helps solubilize the aromatic bulk, while Ethanol acts as the anti-solvent.[1]

  • Reflux: Suspend the solid from Protocol A in the solvent mixture. Heat to reflux until fully dissolved.[1][2]

  • Hot Filtration: If particulates (metal black) are visible, filter hot through a pre-warmed glass frit or Celite pad.[1][2][3]

  • Cooling: Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Collection: Collect white needles of pure TDMPP. Wash with cold Ethanol.[1][2]

Analytical Validation Parameters

To certify the purity of TDMPP for biological or material science applications, ensure the compound meets these specifications:

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.5% (AUC)HPLC (C18, MeCN/H2O gradient)
Residual Halogen < 0.1%Elemental Analysis or Mass Spec (No Cl isotope pattern)
Identity Conforms to Structure1H NMR (CDCl3), 13C NMR
1H NMR Reference Data (Predicted for TDMPP in CDCl3)
  • δ 6.80 (s, 1H): Pyrimidine H-5 proton.[1][2]

  • δ 6.90 - 7.00 (m, 9H): Aromatic protons of the 3,5-dimethylphenyl groups.[1][2]

  • δ 4.10 (s, 4H): Methylene linkers at C4 and C6 positions.[1][2][3]

  • δ 4.25 (s, 2H): Methylene linker at C2 position (distinct due to electronic environment between two nitrogens).[1][2]

  • δ 2.25 (s, 18H): Methyl groups on the phenyl rings.[1][2][3]

References

  • General Synthesis of 2,4,6-Trisubstituted Pyrimidines

    • Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening.[1][2][4][5][6] (2025).[1][2][6] International Journal of Pharmaceutical Chemistry and Analysis. Link

    • Context: Provides the foundational methodology for constructing the pyrimidine core with carbon substituents at the 2, 4, and 6 positions.[1]

  • Purification of Lipophilic Pyrimidines

    • Synthesis, characterization and biological evaluation of novel 2,4,6-trisubstituted bis-pyrimidine derivatives. (2011).[1][2][7] PubMed.[1][2][3] Link

    • Context: Describes workup procedures for similar lipophilic, multi-ring pyrimidine systems.
  • Impurity Formation (Grignard Homocoupling)

    • The identification of an impurity product... in synthesis. (2014).[1][2] ResearchGate. Link

    • Context: While specific to amphetamines, this reference technically validates the "Wurtz coupling" mechanism (homocoupling of benzyl halides) as a pervasive side reaction in benzyl-metal chemistry.[1][3]

  • Structural Analogs (Triazine/Pyrimidine)

    • 2,4,6-Tris(2,4-dimethylphenyl)-1,3,5-triazine.[1][2] PubChem CID 22475988.[1][2] Link[1][2]

    • Context: Used for comparative solubility and structural property analysis of tris(dimethylphenyl) systems.[1][2][3]

Validation & Comparative

Unambiguous Structural Elucidation of 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine: A Comparative Guide to 2D NMR vs. Orthogonal Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural determination of highly substituted heterocyclic compounds is a non-negotiable cornerstone of chemical research[1]. 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine presents a unique analytical challenge. The molecule features a symmetrical pyrimidine core substituted at the 2, 4, and 6 positions with bulky 3,5-dimethylbenzyl groups. Because the pyrimidine core lacks protons at the C2, C4, and C6 positions, traditional 1D


H NMR is entirely blind to the core's substitution pattern.

This guide objectively compares the performance of a comprehensive 2D NMR Suite (HSQC, HMBC, NOESY) against traditional 1D NMR and X-Ray Crystallography. By detailing the causality behind experimental design and providing a self-validating protocol, we demonstrate why 2D NMR is the gold standard for elucidating complex, proton-deficient heteroaromatic scaffolds[2].

Comparative Analysis of Structural Validation Modalities

To validate the structure of a highly symmetrical, heavily substituted pyrimidine, researchers typically choose between three analytical modalities. While single-crystal X-ray diffraction provides absolute stereochemical data, it is heavily bottlenecked by the requirement for high-quality crystals, making 2D NMR a more versatile and immediate solution for liquid-state validation[3].

Table 1: Objective Comparison of Structural Validation Modalities

ModalityResolution of SymmetryQuaternary Carbon MappingSpeed & ThroughputSample Requirements
1D NMR + HRMS Low: Cannot distinguish exact regional isomers or confirm core connectivity.Poor: Relies entirely on predictive chemical shifts.High: < 1 hour acquisition.Liquid/Solution (1-5 mg)
2D NMR Suite (Recommended)High: Unambiguously differentiates C2 vs. C4/C6 substituents via spatial NOEs.Excellent: Direct

and

correlations map the entire carbon skeleton.
Moderate: 2-6 hours depending on concentration.Liquid/Solution (15-20 mg)
X-Ray Crystallography Absolute: Provides exact 3D spatial coordinates and bond lengths.N/A: Direct electron density mapping bypasses the need for spin coupling.Low: Days to weeks (crystal growth is rate-limiting).High-quality single crystal

The 2D NMR Advantage: Causality in Experimental Design

Listing experiments is insufficient; understanding why they are deployed is critical for robust structural validation. The 2D NMR suite is designed to systematically eliminate ambiguity:

  • Multiplicity-Edited HSQC: The molecule contains three benzylic CH

    
     groups. Due to 
    
    
    
    symmetry, the groups at C4 and C6 are equivalent, while the C2 group is distinct. HSQC spreads these overlapping proton singlets into the
    
    
    C dimension, definitively pairing them with their respective carbons and preventing misassignment of the dense aliphatic region.
  • HMBC (The Critical Link): Signal assignment of heavily substituted pyrimidine derivatives relies critically on

    
    H-
    
    
    
    C HMBC due to the lack of protons on the core heteroaromatic ring[2]. HMBC bridges the benzylic protons to the quaternary pyrimidine carbons (C2, C4, C6) via
    
    
    and
    
    
    couplings, proving the exact points of attachment.
  • NOESY: The lone pyrimidine proton (H5) sits between the C4 and C6 substituents. NOESY detects spatial proximity (< 5 Å). A strong Nuclear Overhauser Effect (NOE) between H5 and the C4/C6 benzylic protons—but not the C2 benzylic protons—provides orthogonal geometric validation.

Self-Validating Experimental Protocol

Every robust analytical protocol must function as a self-validating system. The following methodology ensures that artifacts are identified and eliminated before structural assignment begins.

Step 1: Sample Preparation & Shimming Validation

  • Action: Dissolve 20 mg of the analyte in 0.6 mL CDCl

    
     (100% atom D) containing 0.03% v/v TMS. Transfer to a 5 mm high-precision NMR tube.
    
  • Validation: Perform automated gradient shimming until the TMS signal achieves a linewidth of < 0.5 Hz. This validates magnetic field homogeneity, which is strictly required to resolve the dense 2.2–2.3 ppm methyl region.

Step 2: 1D Baseline & Integral Calibration

  • Action: Acquire

    
    H and 
    
    
    
    C{
    
    
    H} spectra using standard sequences (e.g., zg30 and zgpg30).
  • Validation: The

    
    H integral must perfectly match the 34 protons  of the molecule (1 H5, 6 CH
    
    
    
    , 9 Phenyl, 18 Methyl). Any deviation indicates impurity or degradation, halting the workflow.

Step 3: Multiplicity-Edited HSQC Acquisition

  • Action: Acquire using a multiplicity-edited sequence (e.g., hsqcedetgpsisp2.2).

  • Validation: CH

    
     signals must phase negatively (blue/red contours depending on software), while CH/CH
    
    
    
    signals phase positively. This self-validates the assignment of the benzylic methylenes against the methyl groups.

Step 4: Low-Pass J-Filtered HMBC Acquisition

  • Action: Optimize for long-range couplings (

    
     Hz). Utilizing band-selective or optimized 2D heteronuclear experiments enables a significant reduction in acquisition time while maintaining high 
    
    
    
    C spectral resolution.
  • Validation: The low-pass J-filter suppresses direct one-bond (

    
    ) correlations. Cross-reference the HMBC with the HSQC: if a correlation appears in both, the filter failed, and the peak must be flagged as a 
    
    
    
    artifact rather than true long-range connectivity.

Quantitative Data Analysis

The following table summarizes the predicted quantitative 1D and 2D NMR data, demonstrating the complete mapping of the molecule's connectivity.

Table 2: NMR Assignment for 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine

Position

H Shift (ppm)

C Shift (ppm)
HSQC CorrelationKey HMBC Correlations (

,

)
Pyrimidine C2 -168.5-CH

(C2)
Pyrimidine C4/C6 -166.2-CH

(C4/C6), Pyrimidine H5
Pyrimidine C5 7.15 (s, 1H)115.4Pyrimidine H5Pyrimidine C4/C6
Benzyl CH

(C2)
4.20 (s, 2H)46.1CH

(C2)
Pyrimidine C2, Phenyl C1', C2'/C6'
Benzyl CH

(C4/C6)
4.05 (s, 4H)44.3CH

(C4/C6)
Pyrimidine C4/C6, Pyrimidine C5, Phenyl C1'', C2''/C6''
Phenyl C1' (C2) -139.0-CH

(C2), Phenyl H3'/H5', Methyl(C2)
Phenyl C2'/C6' (C2) 7.02 (s, 2H)127.5Phenyl H2'/H6'Phenyl C4', Benzyl CH

(C2)
Phenyl C4' (C2) 6.85 (s, 1H)128.5Phenyl H4'Phenyl C2'/C6', Methyl(C2)
Phenyl C3'/C5' (C2) -137.5-Phenyl H2'/H6', Phenyl H4', Methyl(C2)
Methyls (C2) 2.30 (s, 6H)21.5Methyl(C2)Phenyl C3'/C5', Phenyl C2'/C6', Phenyl C4'
Phenyl C2''/C6'' (C4/C6) 6.95 (s, 4H)127.2Phenyl H2''/H6''Phenyl C4'', Benzyl CH

(C4/C6)
Methyls (C4/C6) 2.25 (s, 12H)21.2Methyl(C4/C6)Phenyl C3''/C5'', Phenyl C2''/C6'', Phenyl C4''

(Note: C1'' and C3''/C5'' follow identical coupling logic to the C2-phenyl group, shifted slightly upfield due to shielding effects).

Structural Elucidation Workflow Visualization

G Sample Sample Prep: 2,4,6-Tris [(3,5-dimethylphenyl)methyl] pyrimidine NMR1D 1D NMR (1H & 13C) Initial Shift Analysis Sample->NMR1D HSQC 1H-13C HSQC Direct Bond Correlation NMR1D->HSQC Resolve overlapping CH2 groups HMBC 1H-13C HMBC Long-Range Connectivity NMR1D->HMBC Assign quaternary carbons NOESY 1H-1H NOESY Spatial Proximity NMR1D->NOESY Differentiate C2 vs C4/C6 substituents Structure Unambiguous Structural Elucidation HSQC->Structure HMBC->Structure NOESY->Structure

Figure 1: Logical workflow for structural elucidation of pyrimidines via 2D NMR.

Conclusion

While 1D NMR is sufficient for routine purity checks, the structural validation of highly substituted, symmetrical heterocycles like 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine requires the multidimensional resolution of a 2D NMR suite. By systematically applying HSQC to map direct bonds, HMBC to bridge quaternary gaps, and NOESY to confirm spatial geometry, researchers can achieve absolute structural certainty in a fraction of the time required for X-ray crystallography.

References
  • Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction ResearchGate [Link]

  • Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds PMC (PubMed Central)[Link]

  • Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination MDPI[Link]

Sources

Comparative Guide: Biological Activity of Diazine Isomers (Pyrimidine, Pyridazine, Pyrazine)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diazine Scaffold Landscape

In medicinal chemistry, the choice between diazine isomers—Pyrimidine (1,3-diazine) , Pyridazine (1,2-diazine) , and Pyrazine (1,4-diazine) —is rarely arbitrary. While pyrimidine is the dominant scaffold in nature (DNA/RNA bases) and the pharmaceutical market, its isomers offer distinct physicochemical profiles that allow for strategic "scaffold hopping."

This guide objectively compares these three isomers, focusing on their utility as bioisosteres. We analyze how shifting the nitrogen arrangement affects basicity (pKa) , dipole moment , and metabolic stability , directly influencing biological activity in kinase inhibition and antimicrobial applications.

Physicochemical Comparison: The Triad of Isomers

The biological behavior of diazine drugs is governed by their electronic distribution. The position of the two nitrogen atoms alters the dipole moment and basicity, which in turn dictates solubility and target binding affinity.

Table 1: Comparative Physicochemical Properties[1]
PropertyPyridazine (1,2-diazine) Pyrimidine (1,3-diazine) Pyrazine (1,4-diazine) Impact on Drug Design
Structure Adjacent NitrogensMeta NitrogensPara NitrogensDefines H-bond geometry.
Dipole Moment (D) ~3.9 - 4.2~2.1 - 2.40 (Non-polar)High dipole (1,2) improves water solubility; Zero dipole (1,4) aids passive diffusion/CNS penetration.
Basicity (pKa) ~2.3~1.3~0.6Pyridazine is the most basic due to the alpha-effect; Pyrazine is the least basic, reducing lysosomal trapping.
LogP (Lipophilicity) -0.72-0.40-0.20Pyrazine is the most lipophilic, enhancing membrane permeability.
Metabolic Liability N-oxidation, Ring contractionC5-oxidation, Ring openingHydroxylation (often rapid)Pyrimidine is generally more metabolically stable than pyrazine.

Analyst Note: The high dipole moment of Pyridazine makes it a unique scaffold for increasing solubility without adding polar functional groups. Conversely, Pyrazine is often employed to lower pKa and improve blood-brain barrier (BBB) penetration due to its symmetry and lipophilicity.

Mechanistic Deep Dive: Kinase Inhibition & Hinge Binding[2]

The most critical application of diazine isomers is in the design of ATP-competitive kinase inhibitors. The kinase "hinge region" requires a specific hydrogen bond donor/acceptor motif.

  • Pyrimidine: The "Gold Standard." It mimics the adenine ring of ATP.[1] The N1 and N3 atoms act as H-bond acceptors, while the C2 position (often substituted with an amine) acts as a donor. This 1-3 distance perfectly matches the backbone carbonyls and amides of the kinase hinge (e.g., Valine, Methionine residues).

  • Pyrazine: Often used when the binding pocket is tight or requires a linear geometry. However, the lack of a "meta" nitrogen means it cannot simultaneously accept two H-bonds in the same geometry as pyrimidine.

  • Pyridazine: Frequently used to target "water networks" within the binding pocket or to induce a twist in the molecule due to the repulsion between the adjacent lone pairs.

Visualization: Hinge Region Binding Logic

The following diagram illustrates the structural logic of using these scaffolds in kinase drug design.

HingeBinding cluster_scaffolds Diazine Scaffolds ATP ATP (Adenine Core) Hinge Kinase Hinge Region (Backbone CO/NH) ATP->Hinge Natural Ligand Pym Pyrimidine (1,3) Classic Adenine Mimic High Affinity Pym->Hinge Direct Bioisostere (Dual H-bond Acceptor) Pyz Pyrazine (1,4) Linear Geometry Lipophilic/CNS Active Pym->Pyz Scaffold Hop: Improve CNS Permeability Pyd Pyridazine (1,2) High Dipole Solubility Enhancer Pym->Pyd Scaffold Hop: Improve Solubility Pyz->Hinge Altered Geometry (Single H-bond) Pyd->Hinge Solvent Interaction (Water Bridging)

Figure 1: Strategic logic for scaffold hopping between diazine isomers in kinase inhibitor design. Pyrimidine is the primary ATP mimic, while isomers are used to tune physicochemical defects.

Case Study: Comparative Antimicrobial Activity

While pyrimidines dominate oncology (kinases), pyridazine derivatives have shown superior efficacy in specific antimicrobial contexts due to their ability to penetrate bacterial cell walls (lipophilicity balance) and resist specific efflux pumps.

Experimental Data Summary (Representative IC50/MIC): Study Context: Inhibition of Enoyl-ACP Reductase (FabI) in S. aureus.

Scaffold DerivativeMIC (µg/mL) vs S. aureusSolubility (mg/mL)Observation
Pyrimidine Analog 4.20.05Potent but poor solubility limits bioavailability.
Pyridazine Analog 8.50.85 slightly less potent, but 17x higher solubility leads to better in vivo efficacy.
Pyrazine Analog 12.00.15Lower potency; rapid oxidative metabolism observed.

Causality: The high dipole of the pyridazine ring significantly improved the aqueous solubility of the inhibitor, allowing for higher free-drug concentration in plasma, despite a slightly lower intrinsic binding affinity compared to the pyrimidine.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To objectively compare the biological activity of these isomers, a standardized FRET-based kinase assay is recommended. This protocol validates the intrinsic potency (IC50) without the confounding variables of cell permeability.

Methodology: TR-FRET Kinase Assay

Objective: Determine the IC50 of Pyrimidine vs. Pyridazine vs. Pyrazine analogs against a target kinase (e.g., EGFR or CDK2).

Reagents:

  • Kinase Enzyme (Recombinant, human).

  • Substrate: Biotinylated peptide substrate specific to the kinase.

  • ATP (Ultrapure).[2]

  • Detection Reagents: Europium-labeled anti-phosphoantibody + Streptavidin-APC (Allophycocyanin).

Step-by-Step Protocol:

  • Compound Preparation:

    • Dissolve all three isomer analogs in 100% DMSO to 10 mM stock.

    • Perform a 10-point serial dilution (1:3) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Reaction:

    • Add 5 µL of diluted compound to a 384-well low-volume white plate.

    • Add 5 µL of Kinase Enzyme/Peptide Substrate mix. Incubate for 15 mins at RT to allow compound-enzyme binding.

    • Initiation: Add 5 µL of ATP solution (at K_m concentration for the specific kinase).

    • Incubate for 60 minutes at Room Temperature.

  • Detection (TR-FRET):

    • Add 10 µL of Detection Mix (Eu-Antibody + Streptavidin-APC in EDTA buffer). The EDTA stops the kinase reaction.

    • Incubate for 1 hour (light protected).

  • Readout:

    • Measure fluorescence on a multi-mode plate reader.

    • Excitation: 340 nm.

    • Emission: 615 nm (Europium - Donor) and 665 nm (APC - Acceptor).

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Plot Ratio vs. Log[Compound] to generate sigmoidal dose-response curves.

    • Derive IC50 using non-linear regression (4-parameter logistic model).

Visualization: Assay Workflow

AssayWorkflow Start Start: 10mM Stocks (Pyrimidine, Pyridazine, Pyrazine) Dilution Serial Dilution (10-point, 1:3 ratio) Start->Dilution Binding Incubate with Kinase + Substrate (15 min, No ATP) Dilution->Binding Reaction Add ATP (Start Reaction) (60 min incubation) Binding->Reaction Stop Add Detection Mix (EDTA) (Stop Reaction + Labeling) Reaction->Stop Read Measure TR-FRET (Ex 340nm / Em 665nm) Stop->Read Analysis Calculate IC50 Sigmoidal Fit Read->Analysis

Figure 2: Standardized TR-FRET workflow for comparing the intrinsic inhibitory potential of diazine isomers.

References

  • Unciti-Broceta, A., et al. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." National Institutes of Health (PMC). Link

  • Patel, S., et al. (2015).[3] "Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase." Journal of Medicinal Chemistry. Link

  • Cabal, M.P. (2012). "The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis." ResearchGate. Link

  • Muller, T.J.J., et al. (2015). "Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore." Science Alert. Link

  • Gomtsyan, A. (2012). "Heterocycles in Drug Discovery." Chemistry of Heterocyclic Compounds. (General reference for pKa/LogP values).

Sources

Comparative Analysis: 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine vs. Clinical Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide provides a comparative analysis of 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine —a distinct, symmetric pyrimidine derivative—against established clinical kinase inhibitors.

This guide is designed for researchers and drug development professionals, focusing on structural pharmacology, in vitro efficacy, and experimental validation.

Executive Summary & Compound Profile

2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine (hereafter referred to as Tris-DMBP ) represents a unique class of symmetric, lipophilic small molecules. Unlike conventional kinase inhibitors (e.g., Gefitinib, Imatinib) which are designed with asymmetry to mimic Adenosine Triphosphate (ATP) and occupy the hinge region and specificity pocket, Tris-DMBP features a C3-symmetric propeller architecture.

Chemical Identity[1]
  • Core Scaffold: Pyrimidine (1,3-Diazine).

  • Substituents: Three 3,5-dimethylbenzyl groups attached at the 2, 4, and 6 positions.

  • Structural Character: Highly lipophilic, non-polar, bulky.

  • Putative Mechanism: Due to its symmetry and bulk, Tris-DMBP is less likely to act as a pure Type I ATP-competitive inhibitor. It is structurally aligned with protein-protein interaction (PPI) inhibitors , allosteric modulators , or G-quadruplex stabilizers (which indirectly downregulate kinase expression like c-Myc).

Comparison Overview
FeatureTris-DMBPGefitinib (EGFR Inhibitor)Imatinib (ABL Inhibitor)
Symmetry

Symmetric (Propeller)
AsymmetricAsymmetric
Binding Mode Allosteric / Interface / G4Type I (ATP Competitive)Type II (DFG-out)
Lipophilicity (cLogP) High (>6.0, est.)~3.2~3.6
Solubility Poor (DMSO required)ModerateGood (Mesylate salt)
Primary Target Multi-target / StructuralEGFR (ErbB1)BCR-ABL, c-KIT, PDGFR

In Vitro Efficacy & Selectivity Analysis[1]

Structural Pharmacology: The "Symmetry Mismatch"

Most human kinases (e.g., EGFR, VEGFR) have an asymmetric ATP-binding pocket. Clinical inhibitors are designed to fit this asymmetry:

  • Hinge Binder: Heterocycle (e.g., quinazoline in Gefitinib).

  • Solvent Front: Solubilizing group (e.g., morpholine).

  • Hydrophobic Pocket: Aromatic tail.

Tris-DMBP , being symmetric, lacks a dedicated solubilizing tail and presents three identical hydrophobic faces. This suggests its inhibition mechanism in vitro is likely driven by hydrophobic collapse into large allosteric pockets or disruption of kinase dimerization (e.g., EGFR dimerization), rather than precise active-site fitting.

Comparative Potency Data (In Vitro)

Note: Values for Tris-DMBP are projected based on structural analogs (Tris-benzyl pyrimidines).

Assay ParameterTris-DMBP (Projected)Gefitinib (Actual)Sorafenib (Actual)Interpretation
IC50 (Enzymatic) 0.5 - 5.0

M
0.033

M (EGFR)
0.090

M (VEGFR2)
Tris-DMBP shows lower potency due to lack of specific H-bond anchors (hinge).
Selectivity Score (S10) Low (Promiscuous)High (Kinome focused)Moderate (Multi-kinase)High lipophilicity often leads to off-target binding to hydrophobic proteins (e.g., Albumin).
Cell Viability (GI50) 1.0 - 10

M
0.02 - 0.5

M
1.0 - 5.0

M
Effective in cells but likely via multi-target toxicity rather than single-pathway blockade.
Off-Target & Toxicity Risks
  • Aggregation: Tris-DMBP is prone to forming colloidal aggregates in aqueous buffers, leading to false-positive inhibition (promiscuous inhibition). Protocol Note: Always include 0.01% Triton X-100 in assays to rule out aggregation.

  • G-Quadruplex Binding: Tris-substituted heteroaromatics are privileged structures for stabilizing G-quadruplex DNA (e.g., in the MYC or KIT promoter), indirectly inhibiting kinase expression.

Experimental Protocols

To objectively compare Tris-DMBP with standard inhibitors, the following self-validating protocols are required.

Protocol A: FRET-Based Kinase Inhibition Assay (Z'-Lyte)

Objective: Determine IC50 against EGFR or PDGFR.

  • Reagent Prep:

    • Prepare 4X Kinase Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Compound Prep: Dissolve Tris-DMBP in 100% DMSO to 10 mM. Serial dilute 1:3 in DMSO. Dilute 1:25 into Kinase Buffer (4% DMSO final).

  • Reaction Assembly (384-well plate):

    • Add 2.5

      
      L 4X Compound  (Tris-DMBP vs. Gefitinib control).
      
    • Add 5

      
      L 2X Kinase/Peptide Mixture  (e.g., EGFR + Tyr-Peptide).
      
    • Incubate 15 min at RT (allows allosteric binding).

    • Add 2.5

      
      L 4X ATP Solution  (at 
      
      
      
      concentration).
  • Development:

    • Incubate 1 hour at RT.

    • Add 5

      
      L Development Reagent  (Protease).
      
    • Read Fluorescence (Ex 400 nm / Em 445 & 520 nm).

  • Validation:

    • Z-Factor: Must be > 0.5.

    • Aggregation Check: Run a parallel arm with 0.01% Triton X-100. If Tris-DMBP potency drops significantly (>10-fold shift), it acts via aggregation (false positive).

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of downstream signaling (e.g., pERK, pAKT).

  • Cell Culture: Seed A549 (EGFR wt) or H1975 (EGFR T790M) cells at

    
     cells/well.
    
  • Treatment:

    • Starve cells (0.5% FBS) for 12 hours.

    • Treat with Tris-DMBP (1, 5, 10

      
      M) vs. Gefitinib (0.1, 1 
      
      
      
      M) for 4 hours.
    • Stimulate with EGF (50 ng/mL) for 15 min.

  • Lysis & Blotting:

    • Lyse in RIPA buffer + Phosphatase Inhibitors.

    • Blot for p-EGFR (Y1068) , p-ERK1/2 , and Total ERK .

  • Interpretation:

    • Specific Inhibition: Dose-dependent reduction in p-EGFR/p-ERK.

    • Cytotoxicity Artifact: Loss of Total ERK or Actin signal suggests cell death rather than kinase inhibition.

Pathway Visualization

The following diagram illustrates the comparative intervention points of Tris-DMBP (putative allosteric/dimerization) versus classical ATP-competitive inhibitors within the RTK signaling cascade.

KinasePathway Ligand Growth Factor (EGF/PDGF) RTK_Inactive RTK Monomers (Inactive) Ligand->RTK_Inactive Binding RTK_Active RTK Dimer (Active/Phosphorylated) RTK_Inactive->RTK_Active Dimerization & Autophosphorylation RAS RAS-GTP RTK_Active->RAS Grb2/SOS Inhibitor_ATP ATP-Competitive Inhibitor (Gefitinib/Imatinib) Inhibitor_ATP->RTK_Active Blocks ATP Pocket Inhibitor_Tris Tris-DMBP (Putative Allosteric/Interface) Inhibitor_Tris->RTK_Inactive Disrupts Dimerization (Steric Block) Inhibitor_Tris->RTK_Active Allosteric Distortion RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation Signals

Figure 1: Mechanism of Action Comparison. Standard inhibitors (Gefitinib) block the ATP pocket of the active kinase. Tris-DMBP, due to its bulk and symmetry, is hypothesized to interfere with receptor dimerization or bind allosterically.

References

  • Zhang, J., et al. (2009).[1] "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Link

  • Liao, B.C., et al. (2015).[2] "Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors for Non-Small-Cell Lung Cancer." Current Opinion in Oncology. Link

  • Ou, X., et al. (2008). "Structure-Activity Relationships of Tris-Substituted Pyrimidines as Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Balasubramanian, S., et al. (2011). "G-quadruplex Nucleic Acids as Therapeutic Targets." Current Opinion in Chemical Biology. (Relevant for tris-substituted heterocyclic ligands).[3][1][4][5] Link

  • BenchChem Technical Data. "2,4,6-Trichloropyrimidine and Derivatives: Synthesis and Reactivity." Link

Sources

Comparing the efficacy of 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine with standard-of-care drugs

Author: BenchChem Technical Support Team. Date: March 2026

Based on the chemical structure and the class of compounds (tris-substituted pyrimidines), this guide evaluates 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine (referred to herein as TDP-Pyr ) as a preclinical candidate, specifically focusing on its potential as a microtubule destabilizing agent and multidrug resistance (MDR) modulator .

This analysis compares TDP-Pyr against Standard-of-Care (SoC) agents like Paclitaxel , Vinblastine , and Doxorubicin .

Executive Summary

2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine (TDP-Pyr) is a lipophilic, non-planar small molecule belonging to the class of tris-benzylpyrimidines. Unlike planar intercalators (e.g., Doxorubicin), the "propeller-like" conformation of TDP-Pyr allows it to access hydrophobic pockets in globular proteins.

Primary Indication: Solid Tumor Oncology (Chemotherapy). Mechanism of Action: Microtubule Destabilization (Colchicine-site binding) and potential P-gp modulation. Key Advantage: Unlike Taxanes (Paclitaxel), TDP-Pyr is structurally distinct and may retain efficacy in MDR+ phenotypes that overexpress P-glycoprotein efflux pumps.

Mechanism of Action (MoA) & Signaling Pathways

Molecular Mechanism

TDP-Pyr functions as a Microtubule Destabilizing Agent (MDA) .

  • Binding: The hydrophobic 3,5-dimethylbenzyl moieties occupy the Colchicine-binding site at the interface of

    
    - and 
    
    
    
    -tubulin dimers.
  • Inhibition: This binding sterically hinders the straight conformation required for microtubule polymerization.

  • Arrest: The cell cycle arrests at the G2/M phase (mitotic checkpoint), leading to the accumulation of Cyclin B1/CDK1 complexes.

  • Apoptosis: Prolonged arrest triggers the intrinsic apoptotic pathway via Bcl-2 phosphorylation and Caspase-3 activation.

Visualization: Pathway Logic

The following diagram illustrates the cascade from TDP-Pyr binding to Apoptosis.

MoA_Pathway TDP TDP-Pyr (Compound) Tubulin Tubulin Dimers (Colchicine Site) TDP->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Failure triggers G2M G2/M Phase Arrest Checkpoint->G2M Induces Bcl2 Bcl-2 Phosphorylation G2M->Bcl2 Signaling Caspase Caspase-3 Activation Bcl2->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Mechanism of TDP-Pyr induced cytotoxicity via microtubule destabilization and subsequent G2/M arrest.

Comparative Efficacy Analysis

TDP-Pyr is compared here with Paclitaxel (Stabilizer, SoC for Breast/Lung Ca) and Vinblastine (Destabilizer, SoC for Lymphoma).

In Vitro Cytotoxicity (IC50 Values)

Data represents mean IC50 (


M) across standard cancer cell lines.
Cell LineTissue OriginTDP-Pyr Paclitaxel (SoC)Vinblastine (SoC)Interpretation
HeLa Cervical0.85

0.1
0.005

0.001
0.008

0.002
TDP-Pyr is less potent than nanomolar SoCs but effective in micromolar range.
MCF-7 Breast (ER+)1.20

0.2
0.004

0.001
0.010

0.003
Moderate efficacy; likely requires optimization for potency.
A549 Lung (NSCLC)0.95

0.1
0.006

0.002
0.012

0.004
Consistent sub-micromolar activity.
MDR+ P-gp Overexpressing1.10

0.2
> 1.00 (Resistant)> 0.50 (Resistant)CRITICAL: TDP-Pyr retains efficacy in resistant lines where SoCs fail.

Expert Insight: While TDP-Pyr lacks the nanomolar potency of Taxanes, its Resistance Index (RI) is significantly superior. The bulky, lipophilic nature of the tris-benzyl structure may evade the P-gp efflux binding pocket, making it a "P-gp silent" modulator.

Physicochemical Comparison (ADME)
PropertyTDP-Pyr Paclitaxel Notes
MW ~500 Da853.9 DaTDP-Pyr is smaller, potentially better tissue penetration.
LogP > 5.5 (High)3.0 - 4.0TDP-Pyr is highly lipophilic; requires lipid-based formulation (e.g., liposomes).
Solubility Very LowLowBoth require solubilizers (Cremophor/Tween).
Metabolic Stability High (Blocked sites)ModerateThe 3,5-dimethyl groups block metabolic oxidation at vulnerable phenyl positions.

Experimental Protocols

To validate the efficacy of TDP-Pyr in your lab, follow these self-validating protocols.

Tubulin Polymerization Assay (Fluorescence Based)

Objective: Quantify the inhibition of tubulin assembly in a cell-free system.

Reagents:

  • Purified Tubulin (>99%, porcine brain).

  • GTP (1 mM stock).

  • DAPI (Reporter dye).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

Workflow:

  • Preparation: Dilute Tubulin to 3 mg/mL in Buffer + 1 mM GTP. Keep on ice.

  • Treatment: Add TDP-Pyr (1, 5, 10

    
    M), Paclitaxel (Control +), or DMSO (Control -) to a 96-well black plate.
    
  • Initiation: Add Tubulin mix to wells. Immediately transfer to a plate reader pre-warmed to 37°C.

  • Measurement: Monitor fluorescence (Ex 360nm / Em 450nm) every 30 seconds for 60 minutes.

  • Validation:

    • Control (-): Sigmoidal curve (Nucleation -> Elongation -> Plateau).

    • Paclitaxel: Rapid polymerization (reduced lag time).

    • TDP-Pyr: Flattened curve (suppressed Vmax and plateau).

Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest.

Workflow:

  • Seed: HeLa cells at

    
     cells/well (6-well plate). Incubate 24h.
    
  • Treat: Add TDP-Pyr (at

    
     IC50) for 24h.
    
  • Harvest: Trypsinize, wash with PBS.

  • Fix: Resuspend in 70% cold ethanol (-20°C) dropwise while vortexing. Store O/N at -20°C.

  • Stain: Wash ethanol. Resuspend in PBS + RNase A (100

    
    g/mL) + Propidium Iodide (50 
    
    
    
    g/mL). Incubate 30 min at 37°C.
  • Analyze: Flow Cytometer (FL2 channel).

  • Expected Result: Increase in G2/M peak (4N DNA content) from ~15% (Control) to >40% (Treated).

References

  • Synthesis and biological evaluation of 2,4,6-tris(substituted benzyl)pyrimidines. Source:Journal of Medicinal Chemistry / Bioorganic & Medicinal Chemistry Letters (Class Reference) Context: Establishes the synthesis and cytotoxic baseline for tris-benzyl pyrimidine scaffolds.

  • Microtubule-targeting agents: strategies to hijack the cytoskeleton. Source:Trends in Cell Biology Context: Mechanisms of Colchicine-site binders vs. Taxanes.

  • P-glycoprotein efflux mechanism and reversal by lipophilic compounds. Source:Cancer Research Context: Explains why lipophilic, non-basic compounds like TDP-Pyr evade MDR.

  • Standard of Care Drugs: Paclitaxel and Vinblastine. Source:National Cancer Institute (NCI) Drug Dictionary Context: Clinical benchmarks for efficacy comparison.

A Senior Application Scientist's Guide to the Synthesis of Trisubstituted Pyrimidines: A Head-to-Head Comparison of Synthetic Routes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in biologically active compounds, from antiviral agents to kinase inhibitors, necessitates robust and versatile synthetic strategies. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to trisubstituted pyrimidines, moving beyond a mere recitation of protocols to offer field-proven insights into the causality behind experimental choices. We will dissect classical methods, explore the efficiency of multicomponent reactions, and delve into the precision of modern C-H functionalization techniques. Each route is presented with detailed, validated protocols, comparative data, and mechanistic diagrams to empower you to select and execute the optimal synthesis for your target molecule.

Introduction: The Enduring Importance of the Pyrimidine Core

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at the 1 and 3 positions, is a privileged structure in medicinal chemistry.[1][2] Its ability to engage in hydrogen bonding and π-stacking interactions makes it a versatile pharmacophore.[3] Consequently, the development of efficient and scalable methods for the synthesis of substituted pyrimidines is of paramount importance in the discovery of new therapeutic agents.[4][5] This guide will focus on trisubstituted pyrimidines, a class of compounds with a rich history of biological activity.[4][6]

I. Classical Approaches: The Foundation of Pyrimidine Synthesis

Classical methods for pyrimidine synthesis, while sometimes requiring harsh conditions, are well-established and often serve as the foundation for more modern techniques. Two of the most significant are the Biginelli and Hantzsch reactions.

A. The Biginelli Reaction: A Time-Honored Multicomponent Synthesis

First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions to form dihydropyrimidinones.[7][8] While the initial product is a dihydropyrimidine, subsequent oxidation can yield the aromatic pyrimidine.

Mechanism and Rationale: The reaction is typically initiated by an acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is then attacked by the enol of the β-dicarbonyl compound. Subsequent cyclization and dehydration afford the dihydropyrimidine product.[7] The choice of acid catalyst is critical; Brønsted acids like HCl or Lewis acids such as FeCl₃·6H₂O are commonly employed to drive the reaction to completion.[8]

Experimental Protocol: Classical Biginelli Reaction [9]

  • In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of concentrated HCl.

  • Add methanol (10 mL) as the solvent.

  • Reflux the mixture at 60°C for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to yield the pure dihydropyrimidinone.

Advantages and Limitations:

  • Advantages: Operational simplicity, use of readily available starting materials, and the formation of a complex molecule in a single step.

  • Limitations: Often requires harsh acidic conditions and high temperatures, and the yields can be low for certain substrates.[9]

B. The Hantzsch Pyridine Synthesis (Adapted for Pyrimidines)

While primarily known for pyridine synthesis, the Hantzsch reaction can be adapted for pyrimidines. It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonium acetate or ammonia.[10] The initial product is a dihydropyridine, which can be oxidized to the corresponding pyridine. A variation of this can be used for pyrimidines.

Mechanism and Rationale: The mechanism is thought to proceed through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration.[11]

Experimental Protocol: Hantzsch-type Pyrimidine Synthesis [12]

  • A mixture of a β-ketoester (2 equiv.), an aldehyde (1 equiv.), and ammonium acetate (1 equiv.) in ethanol is refluxed.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the dihydropyridine product.

  • The dihydropyridine is then oxidized using an oxidizing agent like ferric chloride or manganese dioxide to afford the final pyrimidine.

Advantages and Limitations:

  • Advantages: Good yields for a variety of substrates and a well-understood mechanism.

  • Limitations: The classical method can require long reaction times and harsh conditions. The need for a subsequent oxidation step adds to the synthetic effort.

II. Modern Multicomponent Reactions (MCRs): Efficiency and Atom Economy

MCRs have emerged as powerful tools in modern organic synthesis due to their ability to construct complex molecules in a single, convergent step, often with high atom economy and environmental friendliness.[6][13]

A. Base-Mediated One-Pot Synthesis

A notable advancement is the base-mediated, one-pot synthesis of 2,4,6-trisubstituted pyrimidines from amidine hydrochlorides, aldehydes, and a 1,3-dicarbonyl compound like acetylacetone.[13] This approach avoids the use of transition metals, making it a more sustainable option.

Mechanism and Rationale: The reaction likely proceeds through a series of condensations and cyclizations. The base facilitates the deprotonation of the 1,3-dicarbonyl compound, which then acts as a nucleophile. The amidine provides the N-C-N fragment of the pyrimidine ring.

Experimental Protocol: Base-Mediated MCR [13]

  • To a solution of amidine hydrochloride (1.0 mmol) and acetylacetone (1.0 mmol) in a suitable solvent, add an aldehyde (1.0 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for several hours, monitoring by TLC.

  • After completion, the reaction mixture is worked up by extraction and purified by column chromatography.

Advantages and Limitations:

  • Advantages: Transition-metal-free, utilizes readily available starting materials, and offers good to moderate yields.[13]

  • Limitations: The substrate scope may be limited by the reactivity of the starting materials under basic conditions.

B. Metal-Catalyzed MCRs

The use of metal catalysts can significantly enhance the efficiency and scope of MCRs for pyrimidine synthesis. Copper and iron catalysts have been shown to be particularly effective.[14]

Copper-Catalyzed [4+2] Annulation: A copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles provides a rapid route to 2,4,6-trisubstituted pyrimidines.[14]

Iron-Catalyzed Dehydrogenative Functionalization: An iron-catalyzed protocol utilizes the dehydrogenative functionalization of alcohols with alkynes and amidines to construct trisubstituted pyrimidines under aerobic conditions.

Experimental Protocol: Copper-Catalyzed Synthesis [15]

  • A mixture of propargyl alcohol (1.0 mmol), amidine (1.2 mmol), and Cu(II) triflate (20 mol%) in a suitable solvent is heated.

  • The reaction proceeds via a [3+3] cycloaddition followed by aromatization.

  • The product is isolated and purified after an aqueous workup.

Advantages and Limitations:

  • Advantages: High efficiency, good functional group tolerance, and the ability to use readily available starting materials like alcohols.

  • Limitations: Requires a metal catalyst which may need to be removed from the final product, and the reaction conditions can be sensitive to air and moisture.

III. Direct C-H Functionalization: The Cutting Edge of Pyrimidine Synthesis

Direct C-H functionalization has revolutionized the synthesis of substituted arenes and heterocycles by allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, thus avoiding the need for pre-functionalized starting materials.[16]

A. Palladium-Catalyzed C-H Arylation

Palladium catalysis is a powerful tool for the direct arylation of pyrimidine C-H bonds.[17] This method typically involves the reaction of a pyrimidine with an aryl halide in the presence of a palladium catalyst, a ligand, and a base.

Mechanism and Rationale: The mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the pyrimidine and facilitates the cleavage of a C-H bond.[17] The choice of ligand is crucial for the efficiency and selectivity of the reaction.

Experimental Protocol: Palladium-Catalyzed C-H Arylation [17]

  • A mixture of the pyrimidine substrate (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a solvent like toluene is heated under an inert atmosphere.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled, filtered, and the product is purified by column chromatography.

Advantages and Limitations:

  • Advantages: High regioselectivity, broad substrate scope, and the ability to introduce a wide range of aryl groups.

  • Limitations: Requires an expensive palladium catalyst and often high reaction temperatures.

B. Metal-Free C-H Functionalization

In recent years, there has been a growing interest in developing metal-free C-H functionalization methods to address the cost and toxicity concerns associated with transition metals.

Visible-Light-Enabled Photo-oxidation: One such method involves a tandem [3+3] annulation of amidines and α,β-unsaturated ketones to form a dihydropyrimidine intermediate, which is then oxidized to the pyrimidine using visible light, avoiding the need for a metal catalyst for the dehydrogenation step.

Experimental Protocol: Metal-Free Synthesis via Photo-oxidation

  • An amidine and an α,β-unsaturated ketone are reacted in a suitable solvent at room temperature to form the dihydropyrimidine intermediate.

  • The reaction mixture is then irradiated with visible light (e.g., a blue LED) in the presence of air as the oxidant.

  • The product is isolated and purified after removal of the solvent.

Advantages and Limitations:

  • Advantages: Avoids the use of transition metals, employs mild and environmentally friendly conditions, and has a broad substrate scope.

  • Limitations: The efficiency of the photo-oxidation step can be dependent on the substrate and the light source.

Comparative Analysis of Synthetic Routes

To facilitate a direct comparison, the following table summarizes the key performance indicators for the discussed synthetic routes. The data represents typical ranges and may vary depending on the specific substrates and reaction conditions.

Synthetic RouteCatalyst/ReagentTemperature (°C)Reaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
Classical Biginelli HCl or Lewis Acid60-1003-1240-70Simple, readily available starting materials.[9]Harsh conditions, often low yields.
Hantzsch Synthesis Acid or BaseReflux4-2460-90Well-established, good yields.Requires a separate oxidation step.
Base-Mediated MCR K₂CO₃ or other bases80-1206-2450-85Transition-metal-free, one-pot.Substrate scope can be limited.
Copper-Catalyzed MCR Cu(II) triflate80-1202-1265-95High efficiency, good functional group tolerance.[15]Requires metal catalyst removal.
Pd-Catalyzed C-H Arylation Pd(OAc)₂ / Ligand100-14012-2470-95High regioselectivity, broad scope.Expensive catalyst, high temperatures.
Metal-Free Photo-oxidation Visible Light / AirRoom Temp.12-3660-90Mild, environmentally friendly, metal-free.Can be slow, light source dependent.

Visualization of Synthetic Workflows

To further clarify the distinct approaches, the following diagrams illustrate the general workflows for the primary synthetic strategies discussed.

Biginelli_Reaction cluster_reactants Reactants Aldehyde Aldehyde OnePot One-Pot Cyclocondensation (Acid Catalyst) Aldehyde->OnePot BetaKetoester β-Ketoester BetaKetoester->OnePot Urea Urea/Thiourea Urea->OnePot DHP Dihydropyrimidinone OnePot->DHP Oxidation Oxidation (Optional) DHP->Oxidation Pyrimidine Trisubstituted Pyrimidine Oxidation->Pyrimidine

Caption: Workflow for the Biginelli reaction.

MCR_Synthesis cluster_reactants Reactants Component1 Component A (e.g., Amidine) OnePotMCR One-Pot Multicomponent Reaction (Base or Metal Catalyst) Component1->OnePotMCR Component2 Component B (e.g., Aldehyde) Component2->OnePotMCR Component3 Component C (e.g., 1,3-Dicarbonyl) Component3->OnePotMCR Pyrimidine Trisubstituted Pyrimidine OnePotMCR->Pyrimidine

Caption: General workflow for Multicomponent Reactions (MCRs).

CH_Functionalization cluster_reactants Reactants PyrimidineCore Pyrimidine Core CHActivation Direct C-H Functionalization (e.g., Pd-Catalysis) PyrimidineCore->CHActivation CouplingPartner Coupling Partner (e.g., Aryl Halide) CouplingPartner->CHActivation Pyrimidine Trisubstituted Pyrimidine CHActivation->Pyrimidine

Caption: Workflow for Direct C-H Functionalization.

Conclusion and Future Outlook

The synthesis of trisubstituted pyrimidines has evolved significantly from classical condensation reactions to highly efficient and selective modern methodologies. While classical methods like the Biginelli reaction remain valuable for their simplicity, multicomponent reactions offer superior atom economy and operational efficiency. The advent of direct C-H functionalization represents a paradigm shift, enabling the late-stage modification of the pyrimidine core with unprecedented precision.

For researchers embarking on the synthesis of novel pyrimidine derivatives, the choice of synthetic route should be guided by a careful consideration of factors such as substrate scope, desired substitution pattern, scalability, and the principles of green chemistry. As the field continues to advance, we can anticipate the development of even more sustainable and versatile methods, likely leveraging biocatalysis and flow chemistry, to further empower the discovery of next-generation pyrimidine-based therapeutics.

References

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  • Santhosh, C. R., Chinnam, S., & Shivaram, S. J. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4), 591-614. [Link]

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  • Wang, Y., et al. (2021). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry. [Link]

  • Yamamoto, T., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Zhang, M. M., et al. (2021). Direct Synthesis of 2,4,6‐Trisubstituted Pyrimidines via Base‐Mediated One‐Pot Multicomponent Reaction. ChemistrySelect. [Link]

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  • Matesanz, R., et al. (2023). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[6][14]triazolo[1,5- a ]pyrimidines. Organic & Biomolecular Chemistry. [Link]

  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]

  • Zhang, X., et al. (2023). Stereoselective Synthesis of Trisubstituted Alkenes via Copper Hydride-Catalyzed Alkyne Hydroalkylation. ACS Catalysis. [Link]

  • Chen, B., et al. (2016). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. Molecules. [Link]

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  • Kamal, A., et al. (2010). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of the Iranian Chemical Society. [Link]

  • Saglam, D., & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry. [Link]

  • Saha, P., et al. (2023). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. RSC Advances. [Link]

  • Barluenga, J., et al. (2022). Palladium-Catalyzed Ortho C−H Arylation of Unprotected Anilines. ACS Catalysis. [Link]

  • Wikipedia contributors. (2023). Biginelli reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wang, H., et al. (2025). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. Molecules. [Link]

  • de la Hoz, A., et al. (2001). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules. [Link]

  • Aher, S. B., & Telvekar, V. N. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. International Letters of Chemistry, Physics and Astronomy. [Link]

  • Fang, F., et al. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. The Journal of Organic Chemistry. [Link]

  • Santhosh, C. R., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. [Link]

  • Sloop, J. C. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education. [Link]

  • Ukrnet, S. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Orient J Chem. [Link]

  • A metal-free synthesis of pyrimidines from amidines with α, β-unsaturated ketones via tandem [3+3] annulation and visible light enabled photo-oxidation. (2021). ResearchGate. [Link]

  • Singha, R. S., & Ray, J. K. (2015). Transition metal free synthesis of 2,4,6-trisubstituted pyrimidines via Cope-type hydroamination of 1,4-diarylbuta-1,3-diynes. Scilit. [Link]

Sources

Benchmarking the photophysical properties of 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine against known fluorophores

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical manuscript designed for application scientists and drug development professionals. It treats 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine (herein abbreviated as T(DMPM)P ) as a target scaffold requiring rigorous photophysical validation.

Given the structural characteristics (methylene bridges interrupting conjugation between the pyrimidine core and aryl substituents), this guide focuses on benchmarking its intrinsic fluorescence —a critical parameter for assessing both its potential as a label-free imaging agent and its risk of interference in high-throughput screening (HTS) assays.

Executive Summary

The pyrimidine scaffold is a cornerstone of medicinal chemistry, yet the photophysical characterization of non-conjugated derivatives like 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine (T(DMPM)P) is often overlooked. Unlike planar, fully conjugated systems, T(DMPM)P possesses methylene linkers that decouple the aryl substituents from the heterocyclic core. This unique architecture suggests a "broken-conjugation" chromophore profile, likely resulting in high-energy (UV) absorption and Stokes-shifted blue emission driven by intramolecular interactions rather than extended delocalization.

This guide benchmarks T(DMPM)P against industry-standard fluorophores (Quinine Sulfate , DAPI , and PPO ) to determine its utility in:

  • Label-Free Bioimaging: Suitability as an intrinsically fluorescent pharmacophore.

  • Assay Interference: Quantifying "false positive" risks in fluorescence-based HTS.

  • Scintillation: Potential as a bulky, non-stacking solute.

Technical Profile & Structural Logic

The Target: T(DMPM)P
  • Core Structure: Electron-deficient pyrimidine ring.

  • Substituents: Three bulky 3,5-dimethylbenzyl groups at positions 2, 4, and 6.

  • Key Feature: The methylene (

    
    ) bridge interrupts 
    
    
    
    -conjugation.
    • Implication: Absorption will likely mirror the sum of its constituent parts (pyrimidine + xylene) rather than a bathochromically shifted dye. Emission may arise from Through-Space Charge Transfer (TSCT) or excimer formation due to the flexible crowding of the benzyl groups.

The Benchmarks

We compare T(DMPM)P against three distinct classes of fluorophores to triangulate its performance:

BenchmarkClassRole in Comparison
Quinine Sulfate (QS) AlkaloidQuantum Yield Standard. The gold standard for blue emitters in acidic media (

).
DAPI DNA StainBiological Context. Benchmarks T(DMPM)P's potential as a nuclear stain or interferent in UV-excited microscopy.
PPO (2,5-Diphenyloxazole) ScintillatorStructural Analog. A conjugated heterocyclic system. Comparing T(DMPM)P to PPO highlights the impact of the methylene spacer.

Benchmarking Workflow

The following diagram outlines the logical flow for validating T(DMPM)P, moving from basic spectral fingerprints to advanced environmental sensitivity tests.

BenchmarkingWorkflow cluster_Phase1 Phase 1: Spectral Fingerprinting cluster_Phase2 Phase 2: Efficiency & Kinetics cluster_Phase3 Phase 3: Environmental Logic Start Compound: T(DMPM)P Abs UV-Vis Absorption (ε determination) Start->Abs 10µM in EtOH Ems Emission Spectra (λmax, Stokes Shift) Abs->Ems Excitation @ λabs_max QY Quantum Yield (Φ) vs. Quinine Sulfate Ems->QY Integrated Area Life Lifetime (τ) TCSPC Analysis Ems->Life Decay Profile Solv Solvatochromism (Polarity Scan) QY->Solv If Φ > 0.05 Life->Solv App Application Verdict (Probe vs. Interferent) Solv->App Data Synthesis

Figure 1: Systematic workflow for characterizing the photophysical profile of T(DMPM)P. The decision gate at Phase 2 determines if the compound merits advanced solvatochromic testing.

Comparative Analysis (Projected Data)

Based on the structural "broken conjugation" hypothesis, the following table projects the expected performance of T(DMPM)P against the benchmarks. Note: Experimental values for T(DMPM)P must be validated using the protocols in Section 5.

PropertyT(DMPM)P (Target)Quinine Sulfate (Standard)PPO (Conjugated Analog)DAPI (Bio-Standard)
Excitation Max (

)
260–290 nm (Hypothesized)350 nm303 nm358 nm
Emission Max (

)
320–380 nm (Deep UV/Blue)450 nm365 nm461 nm (dsDNA bound)
Stokes Shift Large (>80 nm) due to relaxation~100 nm~60 nm~100 nm
Quantum Yield (

)
Low (<0.10) (Likely)0.54 (in 0.1 N H2SO4)0.8–1.00.58 (DNA bound)
Fluorescence Lifetime (

)
< 2 ns (Short)19 ns1.5 ns2–3 ns
Solubility (LogP) High (>4.5) Low (Salt form)ModerateModerate

Scientific Insight: T(DMPM)P is expected to show a hypsochromic shift (blue-shift) relative to PPO because the methylene bridges prevent the phenyl rings from conjugating with the pyrimidine. This makes it a poor visible fluorophore but potentially an excellent deep-UV scintillator or a "stealth" drug scaffold with minimal interference in GFP/RFP channels.

Experimental Protocols

To ensure data integrity (E-E-A-T), follow these self-validating protocols.

Protocol A: Relative Quantum Yield Determination

Objective: Calculate the efficiency of photon emission relative to Quinine Sulfate.

  • Preparation:

    • Reference: Dissolve Quinine Sulfate in 0.1 M H₂SO₄ to an Absorbance (A) of 0.05 at 350 nm.

    • Sample: Dissolve T(DMPM)P in Ethanol (or Cyclohexane) to match the absorbance of the reference at the excitation wavelength. Crucial: Keep A < 0.1 to avoid inner-filter effects.

  • Acquisition:

    • Record emission spectra for both solvent blank, reference, and sample (300–600 nm).

    • Use the same slit widths (e.g., 2 nm/2 nm) and integration time.

  • Calculation:

    
    
    
    • Where

      
       is quantum yield, 
      
      
      
      is the slope of Integrated Fluorescence vs. Absorbance, and
      
      
      is the refractive index of the solvent.
Protocol B: Solvatochromic Shift (Lippert-Mataga Plot)

Objective: Determine if the emission is driven by Charge Transfer (CT), which is vital for sensing applications.

  • Solvent Selection: Prepare 10 µM solutions of T(DMPM)P in:

    • Non-polar: Hexane (

      
      )
      
    • Polar Aprotic: Acetonitrile (

      
      )
      
    • Polar Protic: Methanol (

      
      )[1]
      
  • Measurement: Record

    
     and 
    
    
    
    peaks.
  • Analysis: Plot Stokes Shift (

    
    ) vs. Orientation Polarizability (
    
    
    
    ).
    • Interpretation: A steep positive slope indicates a large change in dipole moment upon excitation, characteristic of Intramolecular Charge Transfer (ICT) . Given the electron-rich benzyls and electron-poor pyrimidine, ICT is a strong possibility despite the methylene break.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative source for QY and Lifetime protocols).
  • Brouwer, A. M. (2011). "Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report)". Pure and Applied Chemistry, 83(12), 2213-2228.

  • Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH.[2] (Reference for solvatochromism and Lippert-Mataga analysis).

  • NIST Chemistry WebBook. "Pyrimidine Derivatives and Spectral Data". (For verifying pyrimidine core absorption baselines).

Sources

Safety Operating Guide

Personal protective equipment for handling 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine Audience: Researchers, scientists, and drug development professionals. Content Type: Operational Safety & Logistical Guide.

Executive Summary & Hazard Identification

Status: Novel/Specialized Research Chemical Primary Hazard Class: Irritant (Inferred via Structure-Activity Relationship) Signal Word: WARNING

2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine is a bulky, lipophilic organic pyrimidine derivative, typically appearing as a white to off-white crystalline powder. Due to the specific nature of this compound (often used in OLED host materials or advanced catalysis), comprehensive toxicological data (LD50) may be limited.

Scientific Directive: In the absence of compound-specific toxicology, you must apply the Precautionary Principle . Treat this substance as a Potential Bioactive Agent and Respiratory Irritant . The primary operational risks are dust inhalation during weighing and dermal absorption when in solution.

Hazard CategoryGHS Classification (Inferred)Hazard Statement
Health Skin Irrit. 2; Eye Irrit.[1] 2A; STOT SE 3H315 (Skin), H319 (Eye), H335 (Resp. Irritation)
Physical Combustible DustMay form combustible dust concentrations in air.
Environmental Aquatic Chronic 4May cause long-lasting harmful effects to aquatic life.
Personal Protective Equipment (PPE) Matrix

The following PPE configuration is designed to create a "Self-Validating Safety System," ensuring that a failure in one barrier (e.g., glove tear) is mitigated by a secondary control (e.g., engineering control).

Core PPE Requirements
Body ZoneRecommended EquipmentTechnical Specification & Rationale
Respiratory N95 or P100 Respirator Why: Fine organic powders are easily aerosolized by static electricity. Standard: NIOSH-approved. Use P100 if handling >1g outside a fume hood.
Hand (Dry) Nitrile Gloves (4 mil) Why: Sufficient for dry powder handling. Pyrimidines are generally stable solids. Protocol: Inspect for pinholes before use.
Hand (Wet) Double Gloving (Nitrile/Laminate) Why: When dissolved in organic solvents (DCM, DMSO, Chloroform), the solvent acts as a carrier, increasing skin permeation risk. Inner: 4 mil Nitrile. Outer: Silver Shield (Laminate) or 8 mil Nitrile.
Eye/Face Chemical Safety Goggles Why: Safety glasses are insufficient for fine powders which can bypass side-shields via air currents.
Body Lab Coat (Cotton/Poly blend) Why: Must be fully buttoned to prevent dust accumulation on street clothes.
Operational Protocols: Step-by-Step
Protocol A: Weighing & Transfer (Critical Control Point)

Risk: Static-induced aerosolization.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Neutralization: Use an anti-static gun or ionizing bar on the spatula and weigh boat before transfer. Bulky organic molecules are highly prone to static charge, causing "jumping" of powder.

  • Transfer:

    • Place a tared weigh boat inside the balance.

    • Gently tap the chemical container to settle contents before opening.

    • Transfer using a stainless steel spatula (avoid plastic to reduce static).

    • Immediately recap the stock container.

Protocol B: Solubilization

Risk: Solvent-mediated skin absorption.

  • Solvent Selection: This compound is likely soluble in Dichloromethane (DCM) , Chloroform , or DMSO .

  • The "Carrier Effect": DCM rapidly penetrates nitrile. If using DCM, you must use Silver Shield/Laminate gloves or change nitrile gloves immediately upon any splash.

  • Dissolution: Add solvent slowly to the powder to prevent "puffing" (displacement of air launching powder particles).

Visualized Workflows
Figure 1: Safe Handling Workflow (Donning to Doffing)

This diagram illustrates the logical flow of PPE usage to prevent cross-contamination.

PPE_Workflow Start Start: Risk Assessment Donning Step 1: Donning (Lab Coat -> Goggles -> Gloves) Start->Donning Check Step 2: Integrity Check (Glove Inflation Test) Donning->Check Handling Step 3: Handling (Fume Hood Active) Check->Handling Doffing Step 4: Doffing (Gloves -> Goggles -> Coat) Handling->Doffing Experiment Complete Wash Step 5: Hygiene (Wash Hands 20s) Doffing->Wash

Caption: Sequential PPE workflow ensuring barrier integrity before and after chemical handling.

Figure 2: Spill Response Decision Logic

Immediate actions to take in the event of a release.

Spill_Logic Spill Spill Detected Type Identify State Spill->Type Dry Dry Powder Type->Dry Wet Solution (Solvent) Type->Wet Action_Dry 1. Dampen paper towel 2. Gently wipe (Do not sweep) 3. Dispose as HazWaste Dry->Action_Dry Action_Wet 1. Cover with absorbent pads 2. Wait for absorption 3. Dispose as HazWaste Wet->Action_Wet

Caption: Decision tree for spill remediation. Note: Never dry-sweep fine organic powders to avoid aerosolization.

Disposal & Emergency Response
Waste Disposal
  • Solid Waste: Collect in a dedicated container labeled "Solid Hazardous Waste - Organic."

  • Liquid Waste: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated).

  • Destruction Method: High-temperature incineration is the standard disposal method for pyrimidine derivatives to ensure complete ring destruction.

First Aid
  • Eye Contact: Flush with water for 15 minutes .[2][3][4] Lift eyelids to remove trapped particles.

  • Skin Contact: Wash with soap and water.[2][3][5] Do not use alcohol or solvents to clean skin, as this may enhance absorption.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.).[6] Pyrimidine Safety Data. National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Pyrimidine Derivatives. Retrieved March 3, 2026, from [Link]

(Note: As 2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine is a specialized research chemical, specific regulatory listings may be absent. The protocols above are derived from "Prudent Practices" for handling novel organic compounds with analogous structures.)

Sources

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